Saletamide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
46803-81-0 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
N-[2-(diethylamino)ethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-7-5-6-8-12(11)16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
VSSAPBSVPUSKPK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC=CC=C1O |
Andere CAS-Nummern |
46803-81-0 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Saletamide's Putative Mechanism of Action: An In-depth Technical Guide
Executive Summary
Saletamide, a derivative of salicylamide, is presumed to exert its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] By inhibiting COX-1 and COX-2, this compound would reduce the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3][4] Additionally, research into related compounds suggests the possibility of more complex and multifaceted mechanisms, including central analgesic effects and interactions with other receptor systems, such as the 5-hydroxytryptamine (5HT) receptors.[3][5][6]
Core Putative Mechanism: Cyclooxygenase (COX) Inhibition
The principal proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response, sensitization of pain receptors, and the generation of fever.[1][2]
-
Analgesic Effect: By inhibiting prostaglandin synthesis, this compound is thought to reduce the sensitization of peripheral nociceptors (pain receptors) to inflammatory mediators such as bradykinin and histamine. This increases the threshold for pain perception.[1]
-
Antipyretic Effect: Fever is often mediated by prostaglandins acting on the hypothalamus to reset the body's thermoregulatory set point. Inhibition of prostaglandin synthesis in the central nervous system would lead to a reduction in fever.[1]
-
Anti-inflammatory Effect: A reduction in pro-inflammatory prostaglandins would lead to decreased vasodilation, edema, and pain associated with inflammation.[1]
Signaling Pathway: Prostaglandin Synthesis Inhibition
The following diagram illustrates the proposed primary mechanism of action for this compound.
Caption: Proposed COX Inhibition Pathway for this compound.
Potential Alternative and Synergistic Mechanisms
Research on compounds structurally similar to this compound, such as Ethenzamide, suggests that the mechanism of action may not be limited to COX inhibition.
Central Nervous System (CNS) Effects
Ethenzamide is suggested to have a central analgesic effect, possibly by modulating neurotransmitter activity or receptor sensitivity in the brain, which would contribute to its pain-relieving properties independent of peripheral inflammation.[3]
Serotonin Receptor Interaction
Studies on Ethenzamide have shown that it can act as a 5-hydroxytryptamine (5HT)2B receptor antagonist.[5][6] This interaction occurs in the spinal cord and contributes to its analgesic effects.[5][6] Notably, in these studies, Ethenzamide showed no significant inhibitory effect on COX-1 or COX-2, suggesting this may be a primary or parallel mechanism of action.[5][6]
Signaling Pathway: 5HT2B Receptor Antagonism
The following diagram illustrates a potential alternative mechanism of action for this compound, based on data from Ethenzamide.
Caption: Potential 5HT2B Receptor Antagonism by this compound.
Quantitative Data (for Related Compounds)
Due to the absence of specific quantitative data for this compound, the following table summarizes data for related compounds to provide a comparative context.
| Compound | Target | Assay Type | Value | Unit | Reference |
| Ethenzamide | 5HT2B Receptor | Binding Assay | - | - | [5][6] |
| Monoamine Oxidase-A | Inhibition Assay | Modest | - | [5][6] | |
| TRPV1 Channel | Inhibition Assay | Modest | - | [5][6] | |
| COX-1 | Inhibition Assay | No significant effect | - | [5][6] | |
| COX-2 | Inhibition Assay | No significant effect | - | [5][6] | |
| Salicylamide | COX-1 / COX-2 | Inhibition Assay | Weak | - | [2] |
Experimental Protocols
To elucidate the precise mechanism of action of this compound, a series of in vitro and in vivo experiments would be required.
In Vitro COX Inhibition Assay
-
Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to quantify its potency (IC50).
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The enzymes are incubated with arachidonic acid as the substrate in the presence of varying concentrations of this compound.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of this compound that inhibits 50% of PGE2 production (IC50) is calculated.
-
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for an In Vitro COX Inhibition Assay.
Receptor Binding and Functional Assays
-
Objective: To screen this compound against a panel of receptors, ion channels, and transporters to identify potential off-target or alternative mechanisms.
-
Methodology:
-
A broad panel of radioligand binding assays is used to determine if this compound displaces known ligands from their receptors (e.g., 5HT receptors).
-
For any identified interactions, functional cellular assays are performed to determine if this compound acts as an agonist, antagonist, or allosteric modulator. This can involve measuring second messenger levels (e.g., Ca2+, cAMP) or reporter gene expression.
-
In Vivo Models of Pain and Inflammation
-
Objective: To assess the analgesic and anti-inflammatory efficacy of this compound in living organisms.
-
Methodology:
-
Analgesia: The rat formalin test can be used, where a subcutaneous injection of formalin into the paw induces a biphasic pain response. The effect of orally or intrathecally administered this compound on the nociceptive behaviors (e.g., flinching, licking) is quantified.[5][6]
-
Anti-inflammation: The carrageenan-induced paw edema model in rats can be employed. Paw volume is measured before and after the administration of carrageenan and treatment with this compound to quantify the reduction in swelling.
-
Conclusion
While direct evidence is lacking, the mechanism of action of this compound is likely multifaceted, consistent with its structural relatives. The primary and most accepted hypothesis is the inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. However, the potential for central analgesic effects and interactions with other molecular targets, such as the 5HT2B receptor, cannot be discounted and may work in synergy with or as an alternative to COX inhibition. Further experimental investigation is necessary to fully elucidate the pharmacological profile of this compound.
References
- 1. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Ethenzamide? [synapse.patsnap.com]
- 4. What is Ethenzamide used for? [synapse.patsnap.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Ethenzamide Exerts Analgesic Effect at the Spinal Cord via Multiple Mechanisms of Action Including the 5HT2B Receptor Blockade in the Rat Formalin Test - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Saletamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saletamide, with the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, is classified as a non-steroidal anti-inflammatory drug (NSAID). While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on its computed properties and draws upon data from the closely related parent compound, salicylamide, to provide a comprehensive overview. This compound is understood to exert its analgesic, antipyretic, and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This document details its chemical and physical properties, proposed mechanism of action, generalized experimental protocols for property determination, and a plausible synthetic pathway. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Physicochemical Properties
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide[1] |
| CAS Number | 46803-81-0[1] |
| Molecular Formula | C₁₃H₂₀N₂O₂[1] |
| SMILES | CCN(CC)CCNC(=O)C1=CC=CC=C1O[1] |
| InChIKey | VSSAPBSVPUSKPK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data for this compound and Salicylamide
| Property | This compound (Computed) | Salicylamide (Experimental) |
| Molecular Weight | 236.31 g/mol [1] | 137.14 g/mol |
| Melting Point | Not Available | 138.7 °C |
| pKa | Not Available | ~8.4 (Phenolic OH) |
| Aqueous Solubility | Not Available | 1.95 mg/mL at 25°C |
| logP | 2.2[1] | 1.26 |
Note: Data for Salicylamide is provided for comparative purposes as a structurally related compound.
Mechanism of Action: Cyclooxygenase Inhibition
This compound, like other NSAIDs, is believed to exert its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes[2][3]. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[2][4]. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation[5]. The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the inhibition of COX-1 can lead to undesirable side effects, such as gastrointestinal irritation[5]. Salicylamide is considered a reversible inhibitor of COX enzymes[1].
Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections describe generalized, standard methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the solubility and absorption of a drug. Potentiometric titration is a common method for its determination.
Methodology:
-
Preparation of this compound Solution: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or ethanol) and then diluted with water to a known concentration.
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the this compound solution using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of purified water or a buffer solution of a specific pH.
-
Equilibration: The vial is sealed and agitated in a constant temperature shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The aqueous solubility is reported in units such as mg/mL or µg/mL.
Determination of Partition Coefficient (logP) by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. Reversed-phase HPLC (RP-HPLC) is a common and rapid method for estimating logP.
Methodology:
-
HPLC System: A standard HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer are prepared.
-
Standard Compounds: A set of standard compounds with known logP values are injected into the HPLC system under each mobile phase condition to generate a calibration curve.
-
Sample Analysis: A solution of this compound is injected under the same set of mobile phase conditions.
-
Data Analysis: The retention time of this compound is measured for each mobile phase composition. The logarithm of the retention factor (log k') is plotted against the organic modifier concentration. The log k' at 0% organic modifier (log k'w) is determined by extrapolation. The logP of this compound is then calculated from the linear relationship established between the log k'w and the known logP values of the standard compounds.
Proposed Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of a salicylic acid derivative with N,N-diethylethylenediamine. A common approach is the activation of the carboxylic acid group of salicylic acid followed by reaction with the amine.
Synthetic Procedure Outline:
-
Activation of Salicylic Acid: Salicylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an inert solvent to form the intermediate, salicyloyl chloride.
-
Amidation: The salicyloyl chloride is then reacted with N,N-diethylethylenediamine in the presence of a base (to neutralize the HCl byproduct) to form this compound.
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove unreacted starting materials and byproducts. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Conclusion
This compound is an NSAID with a mechanism of action attributed to the inhibition of COX enzymes. While specific experimental data on its physicochemical properties are scarce, this guide provides a comprehensive overview based on computed values and data from the analogous compound, salicylamide. The provided generalized experimental protocols offer a framework for the determination of its pKa, aqueous solubility, and logP, which are critical parameters in drug development. Furthermore, a plausible and efficient synthetic route has been proposed. Further experimental investigation is warranted to fully characterize the chemical and pharmacological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. Salicylamide: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Saletamide discovery and history
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saletamide is a chemical compound identified by the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide.[1] Despite its clear chemical definition, a comprehensive review of publicly available scientific literature, patent databases, and clinical trial registries reveals a significant lack of information regarding its discovery, historical development, and biological activity. This guide serves to consolidate the known chemical information for this compound and to highlight the current void in the scientific understanding of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound have been computed and are available through chemical databases such as PubChem. These properties provide a foundational understanding of the molecule for any future research endeavors.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | [1] |
| CAS Number | 46803-81-0 | [1] |
| ChEMBL ID | CHEMBL2110707 | [1] |
| SMILES | CCN(CC)CCNC(=O)C1=CC=CC=C1O | [1] |
Synthesis and Experimental Protocols
A thorough search of the scientific literature did not yield any specific, peer-reviewed experimental protocols for the synthesis of this compound. General synthetic routes for similar N-substituted benzamides may be applicable, but direct methodologies for this compound are not documented.
Biological Activity and Signaling Pathways
There is currently no available information in the public domain regarding the mechanism of action, biological targets, or signaling pathways associated with this compound. While related compounds such as salicylamide are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, it cannot be assumed that this compound shares this activity.[2]
Visualization of Relationships
Due to the absence of experimental data on signaling pathways or established workflows for this compound, the creation of diagrams as requested is not possible at this time. To illustrate the conceptual relationship between this compound and its potential, though unconfirmed, relatives in the salicylate family, a logical relationship diagram is provided.
Caption: Hypothetical relationship of this compound to other salicylate compounds.
Conclusion
This compound remains a largely uncharacterized chemical entity. While its chemical structure is defined, its history, synthesis, and biological function are not documented in accessible scientific resources. This presents an opportunity for novel research to explore the potential properties and applications of this compound. Future investigations would need to begin with de novo synthesis and a comprehensive screening program to elucidate any potential therapeutic value.
References
Saletamide: A Comprehensive Technical Review and Future Outlook
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental and clinical data on saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) is limited in publicly accessible scientific literature. This document, therefore, presents a comprehensive technical review based on the known properties of its core chemical moieties—salicylamide and a diethylaminoethyl side chain—and draws inferences from structurally and functionally related compounds. The information herein is intended to serve as a foundational guide for future research and development.
Introduction
This compound is a chemical compound with the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide.[1] Its structure integrates a salicylamide core, known for its analgesic and antipyretic properties, with a diethylaminoethyl side chain, a feature common to various pharmacologically active molecules, including the antiarrhythmic drug procainamide.[2][3][4] This unique combination suggests a potential for multifaceted biological activity, yet this compound remains a largely unexplored entity in medicinal chemistry and pharmacology. This whitepaper aims to provide an in-depth technical guide by summarizing the available chemical data, proposing potential mechanisms of action, and outlining hypothetical experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is primarily sourced from the PubChem database.[1]
| Property | Value | Reference |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | [1] |
| Molecular Formula | C13H20N2O2 | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| CAS Number | 46803-81-0 | [1] |
| Synonyms | Salethamide, Saletamida, N-(2-(Diethylamino)ethyl)salicylamide | [1] |
Potential Pharmacological Profile
Based on its structural components, the potential pharmacological activities of this compound can be hypothesized by examining related compounds.
Insights from the Salicylamide Core
Salicylamide (2-hydroxybenzamide) is a non-prescription drug with established analgesic and antipyretic effects.[2] Derivatives of salicylamide have demonstrated a broad spectrum of biological activities, including:
-
Antiviral Properties: Salicylamide derivatives like niclosamide and nitazoxanide have shown efficacy against a range of RNA and DNA viruses, including flaviviruses, influenza A virus, and coronaviruses.[5] Some derivatives have also been identified as potent inhibitors of the Hepatitis B virus (HBV).[6]
-
Antiarrhythmic and Hypotensive Properties: Certain arylpiperazine derivatives of salicylamide have exhibited antiarrhythmic and hypotensive effects in animal models, likely through interaction with α1-adrenergic receptors.[7]
Insights from the Diethylaminoethyl Side Chain: Comparison with Procainamide
The diethylaminoethyl moiety is a key structural feature of procainamide, a well-characterized Class IA antiarrhythmic agent.[3][4] Procainamide's primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, which slows the upstroke of the action potential and prolongs its duration.[4][8]
Given the structural similarity, it is plausible that this compound could exhibit some degree of antiarrhythmic activity. A comparative summary of the pharmacological properties of salicylamide and procainamide is provided in Table 2.
| Feature | Salicylamide | Procainamide |
| Drug Class | Analgesic, Antipyretic | Class IA Antiarrhythmic |
| Primary Mechanism | Inhibition of cyclooxygenase (inferred) | Fast sodium channel blockade |
| Therapeutic Uses | Pain and fever relief | Atrial and ventricular arrhythmias |
Proposed Mechanisms of Action (Hypothetical)
Based on the pharmacology of its constituent parts, two primary signaling pathways are proposed for the potential biological activity of this compound.
Anti-inflammatory and Analgesic Pathway
It is hypothesized that this compound, like its parent compound salicylamide, may exert anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Caption: Hypothesized anti-inflammatory pathway of this compound.
Antiarrhythmic Pathway
Drawing parallels with procainamide, this compound may function as a cardiac sodium channel blocker. The diethylaminoethyl group could be crucial for this interaction.
Caption: Hypothesized antiarrhythmic mechanism of this compound.
Experimental Protocols
The following are proposed, detailed methodologies for the synthesis and preliminary biological evaluation of this compound.
Synthesis of this compound
A plausible synthetic route for this compound involves the amidation of a salicylic acid derivative with N,N-diethylethylenediamine. A general two-step procedure is outlined below.
Caption: Proposed two-step synthesis workflow for this compound.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl2) or 1,1'-Carbonyldiimidazole (CDI)
-
N,N-diethylethylenediamine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of Salicylic Acid:
-
Dissolve salicylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) or CDI (1.1 equivalents) to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Remove the solvent under reduced pressure to obtain the crude activated salicylic acid derivative.
-
-
Amidation:
-
Dissolve the crude activated salicylic acid derivative in anhydrous DCM.
-
In a separate flask, dissolve N,N-diethylethylenediamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the activated salicylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
In Vitro Biological Assays
5.2.1. Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine if this compound inhibits COX-1 and COX-2 enzymes.
-
Methodology: Utilize a commercial COX inhibitor screening assay kit. This typically involves the colorimetric or fluorometric detection of prostanoids produced by recombinant human COX-1 or COX-2 enzymes in the presence of arachidonic acid.
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), heme, and the test compound (this compound) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37 °C.
-
Stop the reaction and measure the absorbance or fluorescence according to the kit's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value for each enzyme.
-
5.2.2. Cardiac Sodium Channel Blocking Assay
-
Objective: To assess the ability of this compound to block voltage-gated sodium channels in a cardiac cell line.
-
Methodology: Use automated patch-clamp electrophysiology on a cell line expressing the human cardiac sodium channel, Nav1.5 (e.g., HEK293 cells).
-
Procedure:
-
Culture HEK293 cells stably expressing Nav1.5.
-
Prepare a range of concentrations of this compound in the extracellular solution.
-
Use an automated patch-clamp system to record sodium currents from individual cells.
-
Apply a voltage protocol to elicit sodium currents (e.g., a depolarizing step to -10 mV from a holding potential of -120 mV).
-
Perfuse the cells with the different concentrations of this compound and record the corresponding reduction in the peak sodium current.
-
Use a known sodium channel blocker (e.g., lidocaine or procainamide) as a positive control.
-
Construct a concentration-response curve and calculate the IC50 value.
-
Future Directions and Conclusion
The structural features of this compound suggest a promising, yet unconfirmed, pharmacological profile. Its synthesis is theoretically straightforward, and its biological activities can be systematically investigated through established in vitro assays. Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be executed to obtain a pure sample of this compound for rigorous structural confirmation.
-
Broad-Spectrum Biological Screening: A comprehensive screening of this compound against various biological targets, including viral proteins and a panel of receptors and ion channels, is warranted.
-
Pharmacokinetic Profiling: Should in vitro activity be confirmed, in vivo studies in animal models will be necessary to determine the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.
-
Lead Optimization: Depending on the initial findings, medicinal chemistry efforts could be directed towards synthesizing analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylamide - Wikipedia [en.wikipedia.org]
- 3. Antiarrhythmic drugs: Procainamide | Pharmacology Mentor [pharmacologymentor.com]
- 4. What is the mechanism of Procainamide Hydrochloride? [synapse.patsnap.com]
- 5. Therapeutic potential of salicylamide derivatives for combating viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Salicylate Derivatives: Salicylamide and Salsalate
A Note on "Saletamide": Initial literature searches for "this compound" did not yield significant data on a distinct, well-researched compound under this name. It is plausible that this term is a typographical error for the closely related and more extensively studied compounds, Salicylamide and Salsalate . This guide provides a comprehensive technical overview of the biological activities of these two compounds, intended for researchers, scientists, and drug development professionals.
Part 1: Biological Activity of Salicylamide
Salicylamide (o-hydroxybenzamide) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2][3] While structurally related to salicylic acid, its pharmacological profile is distinct.[1] It is available as a non-prescription drug and is sometimes used in combination with aspirin and caffeine.[4]
Mechanism of Action
Salicylamide's mechanism of action is multifaceted, primarily involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2]
-
Cyclooxygenase (COX) Inhibition: As an NSAID, salicylamide inhibits COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins.[2][3] Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin synthesis, salicylamide exerts its analgesic, antipyretic, and anti-inflammatory effects.[1][2]
-
Aryl Hydrocarbon Receptor (AhR) Antagonism: Salicylamide is a potent antagonist of the AhR signaling pathway.[1] The AhR is a transcription factor involved in cellular responses to environmental toxins and tumorigenesis.[5]
-
Other Activities: Research has also explored its potential as an antibacterial agent and its effects on certain cancer cell lines.[3] It has also been identified as an inhibitor of microsomal UDP-glucuronosyltransferase.[6]
Quantitative Data
The following tables summarize quantitative data regarding the biological activity of salicylamide.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Sodium Salicylate | A549 | COX-2 Activity | Prostaglandin E2 release | ~5 µg/mL | [5] |
| Salicylamide | Macrophage | PGE2 Release | Prostaglandin E2 release | Varies by condition | [5] |
| Compound | Cell Line | Assay | Endpoint | Effect | Concentration | Reference |
| 2-hydroxy-5-nonanoylbenzamide | MCF-7 (ER+) | Cell Viability | Cell Viability | Reduced to 74.01% | 50 nM | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited are as follows:
1. Cell Viability (MTT) Assay:
-
Objective: To assess the cytotoxic effects of Salicylamide.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Salicylamide for 24, 48, and 72 hours, including a vehicle control.
-
After incubation, 20 µL of MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated for each treatment group relative to the vehicle control to determine the IC50 value.[5]
-
2. Prostaglandin E2 (PGE2) Release Assay (ELISA):
-
Objective: To quantify the inhibition of COX-2 activity.
-
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.
-
The culture medium is replaced with serial dilutions of Salicylamide in serum-free DMEM, including a vehicle control.
-
After 1 hour of pre-incubation, LPS (1 µg/mL) is added to stimulate the cells (except for the unstimulated control).
-
The plate is incubated for 24 hours at 37°C.
-
The supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit according to the manufacturer's instructions.[5]
-
3. AhR Antagonism Luciferase Reporter Assay:
-
Objective: To measure the antagonistic activity of Salicylamide on the AhR signaling pathway.
-
Procedure:
-
Cells stably transfected with a luciferase reporter gene under the control of an AhR-responsive element are seeded in a 96-well plate.
-
Cells are treated with dilutions of Salicylamide in the presence of a constant concentration of an AhR agonist like TCDD (e.g., 1 nM). A positive control (TCDD alone) and a negative control (vehicle) are included.
-
The plate is incubated for 24 hours at 37°C.
-
A luciferase assay is performed according to the manufacturer's protocol.
-
Luminescence is measured using a luminometer, and the percentage of inhibition of TCDD-induced luciferase activity is calculated to determine the IC50 value.[5]
-
Signaling Pathway Diagrams
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Salicylamide.
Caption: Antagonism of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway by Salicylamide.
Part 2: Biological Activity of Salsalate
Salsalate (salicylsalicylic acid) is a non-acetylated salicylate drug used for its anti-inflammatory, analgesic, and antipyretic properties.[8][9] It is a dimer of salicylic acid and functions as a prodrug, being hydrolyzed into two molecules of salicylic acid in the body.[8][10] It is commonly prescribed for rheumatoid arthritis and osteoarthritis.[8][11]
Mechanism of Action
Salsalate's biological effects are primarily mediated by its active metabolite, salicylic acid.
-
Cyclooxygenase (COX) Inhibition: The primary mechanism of action is the inhibition of prostaglandin synthesis through the inactivation of COX-1 and COX-2 enzymes.[8][10][12] This reduction in prostaglandins leads to its anti-inflammatory, analgesic, and antipyretic effects.[12] Unlike aspirin, salsalate has a less pronounced effect on platelet aggregation.[12][13]
-
Inhibition of the NF-κB Pathway: Salsalate has been shown to inhibit IκB kinase-β (IKKβ), which in turn inhibits the nuclear factor-κB (NF-κB) signaling pathway.[10][14] This pathway is crucial in the inflammatory response and has been linked to insulin resistance. The inhibition of NF-κB contributes to salsalate's anti-inflammatory effects and its ability to improve glycemic control in patients with type 2 diabetes.[10][14]
Quantitative Data from Clinical Trials
The following tables summarize data from clinical studies on Salsalate.
Table 1: Effects of Salsalate on Glycemic and Inflammatory Markers in Obese Young Adults
| Parameter | Salsalate Treatment | Placebo | P-value | Reference |
| Fasting Glucose | 13% reduction | No significant change | < 0.002 | [15] |
| Glycemic Response (OGTT) | 20% reduction | No significant change | < 0.004 | [15] |
| Glycated Albumin | 17% reduction | No significant change | < 0.0003 | [15] |
| Adiponectin | 57% increase | No significant change | < 0.003 | [15] |
| C-reactive protein (CRP) | 34% reduction | No significant change | < 0.05 | [15] |
| Study Duration: 1 month; Dosage: Not specified in abstract. |
Table 2: Clinical Efficacy of Salsalate in Arthritis
| Indication | Number of Patients | Dosage | Duration | Key Outcomes | Reference |
| Arthritis (various forms) | 182 | 3 g daily | 15 days | 79% of patients showed a reduction in disease symptoms; 47% median improvement on a summary index. | [11] |
| Rheumatoid Arthritis | 39 | Not specified | 3 months | No gastroduodenal ulcers or erosions observed with salsalate, compared to 38% with naproxen. | [16] |
Experimental Protocols
1. Clinical Trial in Obese Young Adults (Proof-of-Principle Study):
-
Objective: To evaluate the efficacy of salsalate in improving glycemia by reducing systemic inflammation.
-
Design: Double-masked, placebo-controlled trial.
-
Participants: 20 obese, non-diabetic adults.
-
Intervention: Salsalate or placebo for 1 month.
-
Endpoints: Fasting glucose, glycemic response after an oral glucose tolerance test (OGTT), glycated albumin, fasting and OGTT C-peptide levels, adiponectin, and C-reactive protein (CRP).[15]
2. Open-Label Trial in Arthritis Patients:
-
Objective: To evaluate the efficacy and safety of salsalate in patients with common forms of arthritis.
-
Design: Open-label trial.
-
Participants: 182 patients with various forms of arthritis.
-
Intervention: 3 gm of salsalate daily for 15 days.
-
Endpoints: Five indices of disease severity (pain, stiffness, joint swelling, limitation of motion, and disability) were evaluated before and after therapy. The incidence of side effects was also tabulated.[11]
3. Pharmacokinetic Study in Rats:
-
Objective: To assess the pharmacokinetics of salsalate and its metabolite, salicylic acid.
-
Model: Normal Wistar and diabetic Goto-Kakizaki rats.
-
Methodology: Blood samples were analyzed using a high-performance liquid chromatography (HPLC) method. A pharmacokinetic model with transit absorption steps and dual elimination pathways for salicylic acid was used for data analysis.[17]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Salicylamide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Salsalate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of Salsalate? [synapse.patsnap.com]
- 11. Salsalate for arthritis: a clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. salsalate, Disalcid: Drug Facts, Side Effects and Dosing [medicinenet.com]
- 13. DailyMed - SALSALATE tablet [dailymed.nlm.nih.gov]
- 14. Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salsalate for Endometriosis · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Pharmacokinetics of salsalate and salicylic acid in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Saletamide: An In-depth Technical Guide
Disclaimer: Direct and comprehensive structure-activity relationship (SAR) studies on Saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) are not extensively available in publicly accessible scientific literature. This guide, therefore, presents an inferred SAR for this compound by summarizing and analyzing the SAR of structurally related salicylamide derivatives. The information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future research in this area.
Introduction to this compound and Salicylamides
This compound is a derivative of salicylamide, which itself is the amide of salicylic acid. Salicylamides are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipyretic properties.[1] The core structure of salicylamide, characterized by a hydroxyl group ortho to an amide group on a benzene ring, provides a versatile scaffold for chemical modifications to modulate biological activity. Understanding the relationship between the chemical structure of these derivatives and their biological function is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.
Core Structure and Key Modification Points
The fundamental structure of salicylamide offers several points for chemical modification to explore the SAR. These key positions are crucial in determining the compound's pharmacokinetic and pharmacodynamic properties.
References
An In-depth Technical Guide to Saletamide (CAS Number: 46803-81-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saletamide, with the CAS number 46803-81-0, is a compound chemically identified as N-[2-(diethylamino)ethyl]-2-hydroxybenzamide. It belongs to the salicylate family and is classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, synthesis, analytical methods, and pharmacological data. The information presented herein is intended to support research and development activities involving this compound.
Physicochemical Properties
This compound is a small molecule with the following computed properties.[1] A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | PubChem[1] |
| CAS Number | 46803-81-0 | PubChem[1] |
| Synonyms | Salethamide, Saletamida, N-(2-(Diethylamino)ethyl)-2-hydroxybenzamide | PubChem[1][2] |
| Topological Polar Surface Area | 52.6 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
Synthesis
A potential synthetic workflow is outlined below:
Analytical Methods
Specific analytical methods for the quantitative determination of this compound are not extensively documented. However, methods used for the analysis of the closely related compound, Salicylamide, can be adapted. These methods include:
-
Non-Aqueous Titration
-
Colorimetric Analysis
-
Spectrophotometry: UV spectroscopy can be a rapid method for the determination of salicylamide in pharmaceutical preparations.[3]
-
Chromatography: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are suitable for the separation and quantification of salicylamides from other components in a mixture.[4]
Pharmacology and Mechanism of Action
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID). While its precise mechanism of action has not been fully elucidated, it is hypothesized to act through pathways similar to other salicylates. The primary mechanism is likely the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3]
Furthermore, evidence from related salicylates, such as salsalate and sulfasalazine, suggests a potential role for the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor involved in the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the expression of pro-inflammatory genes.
A simplified representation of the putative NF-κB signaling pathway and the potential point of inhibition by this compound is shown below:
Preclinical Data
A preclinical study on a compound referred to as "Salicytamide," which is likely a synonym for this compound, has demonstrated its antinociceptive and anti-inflammatory properties. The key findings from this study are summarized in the tables below.
Antinociceptive Activity
The analgesic effects of Salicytamide were evaluated in mice using the writhing test and the formalin test.
| Assay | Endpoint | Result |
| Acetic Acid-Induced Writhing Test | ED50 | 4.95 mg/kg[7] |
| Formalin Test (Inflammatory Phase) | Licking Time | Significant reduction[7] |
| Hot Plate Test | Latency | Significant increase[7] |
| Formalin Test (Neurogenic Phase) | Licking Time | Significant reduction[7] |
Anti-inflammatory Activity
The anti-inflammatory potential of Salicytamide was assessed in rats using the carrageenan-induced paw edema model and the croton oil-induced dermatitis model.
| Assay | Endpoint | Result |
| Carrageenan-Induced Paw Edema | Edema Reduction | Effective in reducing edema[7] |
| Croton Oil-Induced Dermatitis | Edema Reduction | Effective in reducing edema[7] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of Salicytamide.[7]
Acute Oral Toxicity
-
Guideline: OECD 423.
-
Animals: Swiss mice.
-
Procedure: A single oral dose of Salicytamide was administered to a group of mice. The animals were observed for behavioral changes and mortality over a specified period.
Acetic Acid-Induced Writhing Test
-
Animals: Swiss mice.
-
Procedure: Mice were pre-treated with Salicytamide or vehicle. After a set time, a 0.6% solution of acetic acid was injected intraperitoneally. The number of writhing responses (abdominal constrictions and stretching) was counted for a defined period.
Hot Plate Test
-
Animals: Swiss mice.
-
Procedure: The hot plate apparatus was maintained at a constant temperature. The latency to a response (e.g., licking a paw or jumping) was recorded before and after the administration of Salicytamide or vehicle.
Formalin Test
-
Animals: Swiss mice.
-
Procedure: A dilute solution of formalin was injected into the plantar surface of a hind paw. The time spent licking the injected paw was recorded during two phases: the neurogenic phase (early phase) and the inflammatory phase (late phase).
Carrageenan-Induced Paw Edema
-
Animals: Wistar rats.
-
Procedure: Paw volume was measured before the subplantar injection of a carrageenan solution. Paw volume was measured again at various time points after the injection to determine the extent of edema. Salicytamide or vehicle was administered prior to the carrageenan injection.
A diagrammatic representation of a typical experimental workflow for assessing anti-inflammatory activity is provided below:
References
- 1. researchgate.net [researchgate.net]
- 2. Automated flow injection determination of salicylates using Trinder reaction for clinical analysis, assays and dissolution studies of formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid spectrophotometric determination of salicylamide in analgesic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Salsalate Improves Glycemia and Inflammatory Parameters in Obese Young Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Saletamide: A Technical Guide to its Synonyms, Research Applications, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Saletamide, a compound with significant research interest in the fields of inflammation and analgesia. This document details its various synonyms, explores its mechanism of action, presents key quantitative data, and outlines detailed experimental protocols for its investigation.
Nomenclature and Synonyms of this compound
In scientific literature and chemical databases, this compound is referenced by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication. The primary synonym is Salethamide . Other notable identifiers include its IUPAC name and various database accession numbers.[1]
| Identifier Type | Identifier |
| International Nonproprietary Name (INN) | This compound[1] |
| Alternative Spelling | Salethamide[1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide[1] |
| CAS Registry Number | 46803-81-0[1] |
| PubChem CID | 185469[1] |
| UNII | P0K588R4H6[1] |
| DrugBank Accession Number | DB08791 |
| ChEMBL ID | CHEMBL2110707[1] |
Mechanism of Action: A Dual-Pronged Approach
Furthermore, preliminary research indicates that this compound may possess a more complex pharmacological profile, exhibiting dual affinity for μ-opioid and GABA-A receptors. This suggests a multimodal approach to pain relief, potentially involving both central and peripheral nervous systems.
Signaling Pathway of COX Inhibition
The following diagram illustrates the established signaling pathway of COX inhibition by NSAIDs, the primary proposed mechanism for this compound.
Caption: COX Inhibition Pathway for this compound.
Quantitative Pharmacological Data
While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes available information and provides context with data from structurally related compounds. Researchers are encouraged to perform in-house assays to determine the specific values for this compound.
| Parameter | Compound | Value | Assay/Receptor |
| ED50 (Antinociception) | Salicytamide | 4.95 mg/kg | Writhing Test |
| IC50 (COX-1) | This compound | Data not available | - |
| IC50 (COX-2) | This compound | Data not available | - |
| Ki (μ-opioid receptor) | This compound | Data not available | - |
| EC50 (GABA-A receptor) | This compound | Data not available | - |
Experimental Protocols
The following sections provide detailed methodologies for key in vivo experiments commonly used to assess the anti-inflammatory and analgesic properties of compounds like this compound.
Synthesis of this compound
A general and adaptable synthesis of this compound can be achieved through the amidation of a salicylic acid derivative. The following is a representative protocol.
Workflow for this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Activation of Salicylic Acid: To a solution of salicylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add an activating agent such as thionyl chloride or oxalyl chloride at 0°C. The reaction is typically stirred at room temperature until the conversion to the acid chloride is complete, as monitored by an appropriate method (e.g., IR spectroscopy). The excess activating agent and solvent are then removed under reduced pressure.
-
Amidation: The resulting salicyloyl chloride is dissolved in an anhydrous inert solvent. To this solution, N,N-diethylethylenediamine and a non-nucleophilic base (e.g., triethylamine) are added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are divided into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and this compound-treated groups at various doses. The test compounds are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[2]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing Test in Mice
This test is a model of visceral pain used to evaluate peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization and Fasting: Animals are acclimatized and then fasted for 12-18 hours before the experiment with free access to water.
-
Grouping and Administration: Similar to the paw edema model, mice are divided into groups and administered with vehicle, a standard analgesic (e.g., Aspirin), or this compound at different doses.
-
Induction of Writhing: 30-60 minutes after treatment, each mouse is injected intraperitoneally with 0.1 mL/10g body weight of a 0.6% v/v acetic acid solution.[3]
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the vehicle control group.
Hot Plate Test in Rats or Mice
This method is used to assess central analgesic activity.
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (typically 55 ± 0.5°C) is used.
-
Animals: Rats or mice are used and screened for a baseline latency of 5-15 seconds to avoid including animals that are too sensitive or insensitive.
-
Grouping and Administration: Animals are divided into groups and treated with vehicle, a standard central analgesic (e.g., Morphine), or this compound.
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each animal is placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.
-
Data Analysis: The increase in reaction time (latency) for the treated groups is compared to the vehicle control group.
Logical Relationship of Experimental Assessment
Caption: Logical flow of in vivo testing for this compound.
This technical guide serves as a foundational resource for researchers working with this compound. While it consolidates the currently available information, it also highlights areas where further research is needed to fully elucidate the pharmacological profile of this promising compound.
References
- 1. Salethamide maleate | 24381-55-3 | Benchchem [benchchem.com]
- 2. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Analgesic Activity of the Methanolic Stem Bark Extract of Dialium Guineense (Wild) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Saletamide In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for a panel of in vitro assays to characterize the biological activity of Saletamide, a novel anti-inflammatory and analgesic compound. These protocols are intended for researchers, scientists, and drug development professionals investigating the mechanism of action and therapeutic potential of this compound. The following sections detail methodologies for assessing its impact on key inflammatory pathways, including cyclooxygenase (COX) enzyme activity, cellular viability, and cytokine production.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are critical mediators of inflammation and pain.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound for both COX-1 and COX-2 isoforms.
Methodology:
A widely accepted method for assessing COX inhibition is through the use of a colorimetric or fluorometric inhibitor screening assay.[1] The principle involves measuring the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic or fluorogenic substrate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various test concentrations in the assay buffer.
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Prepare the arachidonic acid substrate solution and the colorimetric or fluorometric probe solution.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the various dilutions of this compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Immediately add the colorimetric or fluorometric substrate.
-
Incubate the plate at 37°C for a defined period.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Celecoxib (Reference) | Typical literature values | Typical literature values | Typical literature values |
Cell Viability and Cytotoxicity Assay
This protocol assesses the effect of this compound on the viability of relevant cell lines, such as macrophages (e.g., RAW 264.7) or fibroblasts, to determine its potential cytotoxicity.
Objective: To evaluate the concentration-dependent effect of this compound on cell viability and determine its cytotoxic concentration 50 (CC50).
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Experimental Protocol:
-
Cell Culture:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the cells for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the CC50 value from the dose-response curve.
-
Data Presentation:
| Cell Line | Treatment Duration | This compound CC50 (µM) |
| RAW 264.7 | 24 hours | Data to be determined |
| Human Fibroblasts | 24 hours | Data to be determined |
Prostaglandin E2 (PGE2) Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of PGE2, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[2]
Objective: To determine the effect of this compound on PGE2 synthesis in an inflammatory cell model.
Methodology:
PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
PGE2 ELISA:
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves the competition between PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a specific antibody.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage of inhibition of PGE2 production by this compound at each concentration compared to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for PGE2 inhibition.
-
Data Presentation:
| Treatment | PGE2 Concentration (pg/mL) | % Inhibition of PGE2 Production |
| Control (Unstimulated) | Baseline level | - |
| LPS (1 µg/mL) + Vehicle | Maximal production | 0% |
| LPS + this compound (Conc. 1) | Data to be determined | Data to be determined |
| LPS + this compound (Conc. 2) | Data to be determined | Data to be determined |
| LPS + this compound (Conc. 3) | Data to be determined | Data to be determined |
NF-κB Signaling Pathway Activation Assay
This assay investigates the effect of this compound on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[3]
Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated cells.
Methodology:
Immunofluorescence microscopy or a cell-based ELISA can be used to quantify the nuclear translocation of the NF-κB p65 subunit.
Experimental Protocol (Immunofluorescence):
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa or RAW 264.7) on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulate the cells with an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS, to activate the NF-κB pathway.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
-
Immunostaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in multiple cells for each treatment condition.
-
Data Analysis:
-
Calculate the ratio of nuclear to cytoplasmic fluorescence for each cell.
-
Compare the ratios between the different treatment groups to determine the effect of this compound on NF-κB translocation.
Data Presentation:
| Treatment | Nuclear/Cytoplasmic p65 Fluorescence Ratio | % Inhibition of NF-κB Translocation |
| Control (Unstimulated) | Baseline ratio | - |
| Stimulant + Vehicle | Maximal translocation | 0% |
| Stimulant + this compound (Conc. 1) | Data to be determined | Data to be determined |
| Stimulant + this compound (Conc. 2) | Data to be determined | Data to be determined |
| Stimulant + this compound (Conc. 3) | Data to be determined | Data to be determined |
Visualizations
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Inhibition of the Cyclooxygenase Pathway by this compound.
Caption: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
References
- 1. revvity.com [revvity.com]
- 2. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saletamide Animal Model Studies
Disclaimer: Publicly available information on specific animal model studies for Saletamide is limited. The following application notes and protocols are based on general principles of pharmacology and toxicology for related compounds, such as salicylamides, and standard practices in preclinical drug development. These should be considered as a general guide and adapted based on specific experimental findings.
Introduction
This compound is a compound with potential therapeutic applications. Preclinical evaluation in animal models is a critical step to characterize its pharmacokinetic profile, pharmacodynamic effects, and safety profile before consideration for clinical trials. These notes provide an overview of the typical animal studies performed for a compound like this compound.
Mechanism of Action (Hypothesized)
Based on its structural similarity to other salicylamides, this compound is hypothesized to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] The primary metabolite, salicylic acid, is likely responsible for the therapeutic effects.[1][2]
Caption: Hypothesized mechanism of action for this compound.
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies are typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species.
Data Presentation: Representative Pharmacokinetic Parameters
The following table summarizes hypothetical pharmacokinetic data for this compound following intravenous (IV) and oral (PO) administration in different species. This data is illustrative and based on typical findings for similar compounds.
| Parameter | Species | IV Dose (mg/kg) | PO Dose (mg/kg) |
| Cmax (ng/mL) | Rat | 1500 ± 350 | 850 ± 210 |
| Dog | 1200 ± 280 | 650 ± 150 | |
| Tmax (h) | Rat | 0.25 | 1.5 |
| Dog | 0.5 | 2.0 | |
| AUC (ng·h/mL) | Rat | 4500 ± 900 | 3200 ± 750 |
| Dog | 5500 ± 1100 | 4100 ± 820 | |
| t1/2 (h) | Rat | 3.5 ± 0.8 | 4.0 ± 1.0 |
| Dog | 5.0 ± 1.2 | 5.5 ± 1.3 | |
| Bioavailability (%) | Rat | - | 71 |
| Dog | - | 75 |
Experimental Protocol: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following a single intravenous and oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at a dose of 10 mg/kg via a tail vein catheter.
-
Oral (PO) Group: Administer this compound at a dose of 20 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at the following time points: pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated HPLC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.
Caption: General workflow for a pharmacokinetic study.
Toxicology Studies
Toxicology studies are performed to identify potential adverse effects of this compound and to determine a safe dose range for further studies.
Data Presentation: Acute Oral Toxicity (LD50)
The following table presents hypothetical acute oral toxicity data for this compound.
| Species | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Observed Clinical Signs |
| Mouse | 1200 | 1050 - 1350 | Sedation, ataxia, piloerection |
| Rat | 1500 | 1300 - 1700 | Sedation, lethargy, decreased respiratory rate |
Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity (LD50) of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
CD-1 mice (female, 6-8 weeks old)
-
Oral gavage needles and syringes
-
Observation cages
Procedure:
-
Dosing: Administer a single oral dose of this compound to one mouse at a starting dose (e.g., 1000 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Termination: The study is concluded when a sufficient number of reversals in outcome (survival/death) have been observed to calculate the LD50.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Efficacy Studies in Animal Models of Disease
The anti-inflammatory and analgesic properties of this compound can be evaluated in various animal models.
Data Presentation: Efficacy in a Carrageenan-Induced Paw Edema Model
This table shows hypothetical efficacy data for this compound in a rat model of inflammation.
| Treatment Group | Dose (mg/kg, PO) | Paw Volume Increase (%) | Inhibition of Edema (%) |
| Vehicle | - | 65 ± 8 | - |
| This compound | 10 | 45 ± 6 | 30.8 |
| This compound | 30 | 28 ± 5 | 56.9 |
| Indomethacin | 10 | 25 ± 4 | 61.5 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound in a model of acute inflammation.
Materials:
-
This compound
-
Vehicle
-
Carrageenan solution (1% in saline)
-
Wistar rats (male, 150-200 g)
-
Pletysmometer
Procedure:
-
Dosing: Administer this compound or vehicle orally to different groups of rats. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group.
Caption: Workflow for a carrageenan-induced paw edema study.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Novel Compounds
Disclaimer: As of the latest search, specific in vivo pharmacokinetic data for Saletamide is not publicly available. The following application notes and protocols provide a general framework for conducting preclinical in vivo pharmacokinetic studies of a novel chemical entity (NCE), which can be adapted for a compound like this compound.
Introduction
In vivo pharmacokinetic (PK) studies are a cornerstone of drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity (NCE) within a living organism.[1][2][3] Understanding these processes is essential for predicting a drug's efficacy and safety profile, as well as for establishing appropriate dosing regimens for clinical trials.[4][5] These studies help to characterize key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). This document outlines the essential protocols for performing in vivo pharmacokinetic studies in animal models.
Experimental Protocols
Animal Model Selection
The choice of animal model is a critical first step in designing an in vivo PK study.[2][3] Rodents, such as rats and mice, are commonly used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[2] Non-rodent species, like dogs or non-human primates, may be used in later stages of preclinical development to gather data more representative of human physiology.[1] The selection should be justified based on factors such as metabolic similarity to humans and the specific objectives of the study.[3]
Animal Preparation and Handling
-
Acclimatization: Animals should be acclimatized to the laboratory environment for a minimum of one week prior to the experiment to minimize stress-related physiological changes.
-
Housing: Animals should be housed in clean, temperature- and humidity-controlled conditions with a 12-hour light/dark cycle.
-
Fasting: For oral administration studies, animals are typically fasted overnight (approximately 12 hours) prior to dosing to reduce variability in drug absorption due to food effects.[1] Water should be available ad libitum.
Drug Formulation and Administration
The formulation of the NCE should be appropriate for the intended route of administration and the animal model.
-
Vehicle Selection: The vehicle should be non-toxic and should not interfere with the absorption or metabolism of the test compound. Common vehicles include saline, polyethylene glycol (PEG), and carboxymethyl cellulose (CMC).
-
Dose Preparation: The NCE is dissolved or suspended in the chosen vehicle to achieve the desired concentration for dosing.
-
Routes of Administration:
-
Intravenous (IV) Bolus: The drug solution is administered directly into a vein (e.g., tail vein in rats) to ensure 100% bioavailability. This route is essential for determining clearance and volume of distribution.
-
Oral Gavage (PO): The drug suspension or solution is administered directly into the stomach using a gavage needle. This route is used to assess oral bioavailability.
-
Blood Sample Collection
-
Time Points: Blood samples are collected at predetermined time points to adequately define the plasma concentration-time profile. Typical time points for an oral study might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collection Sites: Common blood collection sites in rats include the jugular vein (with cannulation for serial sampling), saphenous vein, or tail vein.
-
Sample Volume: The volume of blood collected at each time point should be minimized to avoid physiological stress on the animal. Typically, 100-200 µL per sample is sufficient.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.
Bioanalytical Method
A validated bioanalytical method is crucial for the accurate quantification of the NCE in plasma samples.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity.[8][9]
-
Sample Preparation: Plasma samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances. An internal standard is added to correct for analytical variability.
-
LC-MS/MS Analysis: The prepared samples are injected into the LC-MS/MS system. The NCE is separated from other components by the liquid chromatography column and then detected and quantified by the mass spectrometer.
-
Method Validation: The bioanalytical method must be validated for parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]
Data Presentation
Quantitative pharmacokinetic data should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of an NCE in Rats Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | AUC₀-∞ (ng·h/mL) | t½ (h) | CL (L/h/kg) | Vd (L/kg) | F (%) |
| Intravenous | 2 | 1500 | 0.08 | 2500 | 2550 | 3.5 | 0.78 | 3.8 | - |
| Oral | 10 | 850 | 1.0 | 6375 | 6500 | 4.0 | - | - | 51 |
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F (%): Oral bioavailability.
Visualization
Diagrams are essential for visualizing experimental workflows and metabolic pathways.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical metabolic pathway of a new chemical entity.
References
- 1. fda.gov [fda.gov]
- 2. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics [anapharmbioanalytics.com]
- 7. youtube.com [youtube.com]
- 8. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and rosmarinic acid in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacodynamics of Saletamide: Application Notes and Protocols
A thorough review of publicly available scientific literature and databases reveals a significant lack of specific pharmacodynamic studies on Saletamide. While the chemical structure of this compound (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) is documented, detailed investigations into its mechanism of action, receptor binding, dose-response relationships, and effects on signaling pathways appear to be absent from the current body of scientific research.
Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible without foundational research data. The following sections address the core requirements of the user's request to the extent possible by acknowledging the information gap and providing context based on related compounds.
Data Presentation: Quantitative Data Summary
Due to the absence of published pharmacodynamic studies on this compound, no quantitative data on its receptor affinity, potency (IC50/EC50), or efficacy are available. Consequently, a summary table of such data cannot be provided.
Experimental Protocols
Detailed methodologies for key experiments such as receptor binding assays, cell-based signaling assays, or in vivo pharmacodynamic studies are not available for this compound.
Visualization of Signaling Pathways and Workflows
As the specific signaling pathways modulated by this compound have not been elucidated, the creation of diagrams illustrating its mechanism of action is not possible.
Discussion and Future Directions
The lack of pharmacodynamic data for this compound presents a clear knowledge gap. This compound is a derivative of salicylamide, which is known to have analgesic and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. However, the addition of the diethylaminoethyl group to the salicylamide structure could significantly alter its pharmacological profile, potentially leading to different or novel activities.
For researchers interested in investigating the pharmacodynamics of this compound, the following experimental workflow could be considered as a starting point:
Caption: Proposed experimental workflow for elucidating the pharmacodynamics of this compound.
Protocol Suggestions for Future Research:
-
Receptor Binding Assays: A broad panel of receptor binding assays, particularly targeting receptors in the central nervous system and inflammatory pathways, could be a logical first step. This would help in identifying potential molecular targets of this compound.
-
COX Enzyme Inhibition Assays: Given its salicylamide backbone, assessing the inhibitory activity of this compound against COX-1 and COX-2 enzymes would be crucial to determine if it retains the primary mechanism of its parent compound.
-
Cell-based Functional Assays: Depending on the results of binding assays, functional assays in relevant cell lines could be employed to determine if this compound acts as an agonist, antagonist, or modulator of the identified targets.
-
In Vivo Models: Should in vitro studies reveal promising activity, investigation in appropriate animal models of pain, inflammation, or other relevant disease states would be warranted to understand its in vivo efficacy and pharmacodynamic properties.
Preclinical Dosage of Saletamide: Application Notes and Protocols
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, no specific preclinical dosage, toxicology, pharmacokinetic, or pharmacodynamic data for a compound identified as "Saletamide" (also known as Salethamide or N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) could be located. The information presented below is a generalized template based on standard practices in preclinical drug development. This document is intended to serve as a guide for researchers and drug development professionals on the type of information required and the standard protocols utilized in such studies. The data and protocols are illustrative and not based on actual studies of this compound.
Application Notes
These notes provide a summary of the essential preclinical data that would be required to characterize the dosage and safety profile of a novel compound like this compound.
Toxicological Profile
A critical component of preclinical evaluation is the determination of the compound's toxicity. This is typically assessed through single-dose and repeated-dose toxicity studies in various animal models.
Table 1: Acute Toxicity Data (LD50)
The Median Lethal Dose (LD50) is the dose of a substance that is lethal to 50% of a test population.[1][2][3] It is a primary indicator of acute toxicity.
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mouse | Oral | Data not available |
| Mouse | Intravenous | Data not available |
| Rat | Oral | Data not available |
| Rat | Intravenous | Data not available |
Table 2: Effective Dose (ED50) and Therapeutic Index
The Median Effective Dose (ED50) is the dose that produces a therapeutic effect in 50% of the population. The Therapeutic Index (TI), calculated as LD50/ED50, is a measure of the drug's safety margin.
| Animal Model | Indication | ED50 (mg/kg) | Therapeutic Index (TI) |
| Specify | Specify | Data not available | Data not available |
Pharmacokinetic Profile
Pharmacokinetics (PK) describes how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion (ADME).[4][5]
Table 3: Pharmacokinetic Parameters in Rodents
| Parameter | Mouse | Rat |
| Bioavailability (%) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| Cmax (µg/mL) | Data not available | Data not available |
| AUC (µg·h/mL) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available |
| Clearance (mL/min/kg) | Data not available | Data not available |
| Volume of Distribution (L/kg) | Data not available | Data not available |
Signaling Pathway and Mechanism of Action
Understanding the molecular mechanism of action is crucial for drug development. As no specific signaling pathway for this compound has been described in the available literature, a hypothetical pathway is presented below for illustrative purposes.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols
The following are generalized protocols for key preclinical experiments. These would need to be adapted and optimized for the specific characteristics of this compound.
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of this compound following a single administration.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Male and female Swiss albino mice (6-8 weeks old)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.
-
Dosing:
-
Divide animals into groups (n=5-10 per group), including a control group receiving only the vehicle.
-
Administer a single dose of this compound to each test group via the desired route (e.g., oral gavage).
-
-
Observation:
-
Observe animals continuously for the first 4 hours after administration for any signs of toxicity (e.g., changes in behavior, convulsions, respiratory distress).
-
Continue observation daily for 14 days, recording mortality.
-
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Caption: Workflow for LD50 determination.
Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after a single dose.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (8-10 weeks old) with cannulated jugular veins
-
Dosing syringes and needles
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a known dose of this compound to the rats (e.g., intravenously or orally).
-
Blood Sampling:
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis:
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot plasma concentration versus time.
-
Calculate key pharmacokinetic parameters (Tmax, Cmax, AUC, t½, etc.) using appropriate software (e.g., WinNonlin).
-
Caption: Pharmacokinetic study workflow.
References
- 1. Salethamide Maleate | C17H24N2O6 | CID 23725014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Saletamide Administration in Mice
Disclaimer: There is a significant lack of publicly available scientific literature on the administration of Saletamide specifically in mice. The following application notes and protocols are therefore extrapolated from studies on its constituent molecules, Salicylamide and N-acetylcysteine (NAC), as well as structurally related compounds. Researchers should use this information as a starting point and conduct preliminary dose-finding and toxicity studies for this compound.
Introduction
This compound is a chemical compound with the IUPAC name N-[2-(diethylamino)ethyl]-2-hydroxybenzamide. Due to the limited data on this compound, this document provides potential routes of administration and experimental protocols based on the known properties of Salicylamide and other related molecules. These notes are intended for researchers, scientists, and drug development professionals.
Potential Routes of Administration in Mice
Based on studies with Salicylamide and N-acetylcysteine, the following routes of administration are likely to be feasible for this compound in mice. The choice of administration route will depend on the experimental objectives, such as desired speed of onset and duration of action.
-
Oral (PO): Oral gavage is a common method for precise dosing. Administration in drinking water is an alternative for less stressful, long-term studies.[1]
-
Intraperitoneal (IP): IP injection allows for rapid absorption and systemic distribution. This route is frequently used in rodent studies for compounds like Salicylamide derivatives and N-acetylcysteine.[2][3][4]
-
Intravenous (IV): IV injection provides the most rapid onset of action and 100% bioavailability. A study on N-acetylcysteine utilized intravenous administration in mice.[5]
-
Subcutaneous (SC): Subcutaneous injection can provide a slower, more sustained release compared to IP or IV routes.
Table 1: Summary of Potential Administration Routes for this compound in Mice (Extrapolated Data)
| Route of Administration | Potential Advantages | Potential Disadvantages | Recommended Vehicle (starting point) |
| Oral (PO) | Mimics clinical administration, suitable for chronic studies. | First-pass metabolism may reduce bioavailability. | 0.5% Methylcellulose in sterile water |
| Intraperitoneal (IP) | Rapid absorption, bypasses first-pass metabolism. | Risk of injection into abdominal organs. | Sterile Saline (0.9% NaCl) |
| Intravenous (IV) | Rapid onset, precise dose delivery. | Requires technical skill, potential for bolus toxicity. | Sterile Saline (0.9% NaCl) |
| Subcutaneous (SC) | Slower absorption, prolonged effect. | Potential for local irritation at the injection site. | Sterile Saline (0.9% NaCl) |
Experimental Protocols (Extrapolated)
The following are detailed, extrapolated protocols for the administration of this compound in mice. It is crucial to perform dose-ranging studies to determine the optimal and safe dosage of this compound.
Objective: To administer a precise oral dose of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Balance and weighing supplies
-
Male/Female mice (specify strain, age, and weight)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
Suspend or dissolve the this compound in the vehicle to the desired concentration. Ensure homogeneity by vortexing or sonicating if necessary.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Objective: To administer this compound for rapid systemic absorption.
Materials:
-
This compound
-
Sterile Saline (0.9% NaCl)
-
Syringes (1 mL) with 25-27 gauge needles
-
Balance and weighing supplies
-
Male/Female mice (specify strain, age, and weight)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the accurately weighed this compound in sterile saline to the desired concentration. Ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Properly restrain the mouse, exposing the abdomen. The mouse can be tilted slightly with its head down.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Potential Signaling Pathways (Hypothesized)
Based on the known mechanisms of Salicylamide and related compounds, this compound may influence the following signaling pathways.
-
Cyclooxygenase (COX) Inhibition: Salicylamide is known to inhibit COX enzymes, which are key in the inflammatory pathway. This would lead to a reduction in prostaglandin synthesis.
-
NF-κB Pathway Inhibition: Salsalate, a related salicylate, has been shown to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway, a critical regulator of inflammation.
-
Antioxidant Pathways: The N-acetylcysteine component suggests a potential role in replenishing glutathione (GSH) stores, a key cellular antioxidant.
Diagram 1: Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized anti-inflammatory action of this compound.
Diagram 2: Experimental Workflow for a Pharmacokinetic Study of this compound in Mice
Caption: Workflow for a typical pharmacokinetic study in mice.
Conclusion
While direct experimental data for this compound in mice is currently unavailable, the information gathered from related compounds provides a solid foundation for initiating research. The proposed routes of administration and experimental protocols offer a starting point for investigating the pharmacokinetic and pharmacodynamic properties of this compound. It is imperative that researchers conduct thorough preliminary studies to establish the safety and efficacy of this compound before proceeding with more extensive experiments.
References
- 1. N-acetyl-L-cysteine treatment reduces beta-cell oxidative stress and pancreatic stellate cell activity in a high fat diet-induced diabetic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Multimodal Salicylamide Derivative with Antidepressant-like, Anxiolytic-like, Antipsychotic-like, and Anti-Amnesic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylcysteine causes analgesia in a mouse model of painful diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intravenous Administration of Stable-Labeled N-Acetylcysteine Demonstrates an Indirect Mechanism for Boosting Glutathione and Improving Redox Status - PubMed [pubmed.ncbi.nlm.nih.gov]
Saletamide in Analgesic Research: Application Notes and Protocols
Disclaimer: Publicly available research data specifically detailing the analgesic properties and mechanism of action for Saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) is limited. The following application notes and protocols are based on established methodologies for evaluating analgesic and anti-inflammatory compounds, with specific data drawn from research on related salicylamide derivatives. Researchers should adapt these protocols based on their specific experimental design and preliminary findings for this compound.
Introduction
This compound is a chemical compound classified as a non-narcotic analgesic and nonsteroidal anti-inflammatory drug (NSAID)[1]. As a derivative of salicylamide, it holds potential for investigation into its analgesic and anti-inflammatory activities. This document provides a framework for researchers, scientists, and drug development professionals to explore the analgesic properties of this compound through structured experimental protocols and data presentation. The methodologies outlined are standard in preclinical analgesic drug discovery and can be adapted for the characterization of this compound and its analogues.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below, based on available data[2].
| Property | Value | Source |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | PubChem[2] |
| Molecular Formula | C13H20N2O2 | PubChem[2] |
| Molecular Weight | 236.31 g/mol | PubChem[2] |
| CAS Number | 46803-81-0 | PubChem[2] |
Proposed Mechanism of Action (Hypothetical)
While the specific mechanism of action for this compound has not been elucidated in the available literature, it is hypothesized to share properties with other salicylamide derivatives. The primary mechanism of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation. Further research is required to determine if this compound acts as a non-selective COX inhibitor or exhibits selectivity for COX-1 or COX-2.
Quantitative Data from a Related Salicylamide Derivative
The following data is from a study on "salicytamide," a novel NSAID candidate, and is provided as a reference for the potential efficacy of related compounds. It is important to note that this data is not directly for this compound.
| Assay | Compound | ED50 (mg/kg) | Animal Model |
| Acetic Acid-Induced Writhing | Salicytamide | 4.95 | Swiss Mice |
Data extracted from a study on a different, but related, compound[3].
Experimental Protocols
The following are detailed protocols for common preclinical analgesic and anti-inflammatory assays that can be employed to characterize the activity of this compound.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses peripheral analgesic activity by quantifying the reduction of visceral pain.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid (0.6% in saline)
-
Syringes and needles for oral and intraperitoneal administration
Procedure:
-
Fast mice for 12 hours before the experiment with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin), and various doses of this compound.
-
Administer the vehicle, positive control, or this compound orally.
-
After a predetermined pretreatment time (e.g., 60 minutes), administer 0.6% acetic acid intraperitoneally (10 mL/kg).
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber.
-
Record the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
-
Determine the ED50 value of this compound using a dose-response curve.
Hot Plate Test (Central Analgesia)
This method evaluates the central analgesic effects of a compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C)
-
This compound
-
Vehicle
-
Positive control (e.g., morphine)
Procedure:
-
Acclimatize mice to the experimental room for at least one hour.
-
Measure the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Only include animals with a baseline latency of 5-15 seconds in the experiment.
-
Administer the vehicle, positive control, or this compound (e.g., orally or intraperitoneally).
-
Measure the reaction latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Calculate the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Formalin Test (Inflammatory and Neurogenic Pain)
This model allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle
-
Formalin (2.5% in saline)
-
Syringes and needles
Procedure:
-
Acclimatize mice in individual observation chambers for at least 30 minutes.
-
Administer the vehicle, positive control, or this compound.
-
After the appropriate pretreatment time, inject 20 µL of 2.5% formalin into the subplantar region of the right hind paw.
-
Immediately return the mouse to the observation chamber.
-
Record the total time the animal spends licking the injected paw during two distinct phases:
-
Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.
-
Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.
-
-
Compare the licking time in the treated groups to the vehicle control group for both phases.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a classic model to evaluate the anti-inflammatory properties of a compound.
Materials:
-
Wistar rats (150-200 g)
-
This compound
-
Vehicle
-
Carrageenan (1% in saline)
-
Plethysmometer
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control (e.g., indomethacin), or this compound orally.
-
After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treated group in comparison to the vehicle control group.
Synthesis of Salicylamide Derivatives
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound as a potential analgesic agent. Although specific research on this compound is scarce, the established methodologies for related compounds can guide the experimental design. It is crucial to conduct dose-response studies and include appropriate controls to robustly characterize the analgesic and anti-inflammatory profile of this compound. Further studies to elucidate its precise mechanism of action, pharmacokinetic profile, and potential side effects will be essential for its development as a therapeutic agent.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salicytamide: A Novel Anti-inflammatory Agent
Disclaimer: Information regarding the anti-inflammatory applications of Saletamide is not available in the current scientific literature. The following application notes and protocols are based on the available data for a closely related and researched compound, Salicytamide , a novel non-steroidal anti-inflammatory drug (NSAID) candidate derived from the molecular association of paracetamol and salicylic acid. These notes are intended to serve as a guide for researchers and drug development professionals interested in the anti-inflammatory potential of salicylamide derivatives.
Introduction to Salicytamide
Salicytamide is a rationally designed drug candidate that combines the structural features of paracetamol and salicylic acid.[1][2] It has demonstrated significant antinociceptive (pain-relieving) and antioedematogenic (anti-swelling) properties in preclinical studies.[1][3] As a potential NSAID, its primary mechanism of action is believed to involve the inhibition of inflammatory pathways, offering a promising alternative for the management of inflammatory conditions.
Proposed Mechanism of Action
While the precise signaling pathways for Salicytamide are still under investigation, its anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, similar to other salicylates.[4] By blocking COX-1 and COX-2, Salicytamide would reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Quantitative Data Summary
Preclinical studies on Salicytamide have provided quantitative data on its efficacy in various animal models of pain and inflammation. The following tables summarize the key findings.
| Assay | Species | Salicytamide Dose | Effect | Reference |
| Acetic Acid-Induced Writhing | Swiss Mice | 1 - 100 mg/kg | Dose-dependent reduction in writhing behavior (ED50 = 4.95 mg/kg) | [1][2] |
| Formalin Test (Inflammatory Phase) | Swiss Mice | 5 and 10 mg/kg | Reduction in licking time | [1][2] |
| Carrageenan-Induced Paw Edema | Wistar Rats | 2.5, 5, and 10 mg/kg | Reduction in paw edema, particularly between 2 and 5 hours post-carrageenan | [2] |
| Croton Oil-Induced Dermatitis | Wistar Rats | 2.5, 5, and 10 mg/kg | Reduction in ear edema | [2] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the anti-inflammatory and antinociceptive properties of Salicytamide.
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats (150-200g)
-
Salicytamide
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletismometer
-
Oral gavage needles
Procedure:
-
Animal Preparation: Acclimatize Wistar rats for at least one week with free access to food and water. Fast the animals overnight before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer Salicytamide orally (p.o.) at desired doses (e.g., 2.5, 5, and 10 mg/kg). The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. Compare the mean increase in paw volume between the Salicytamide-treated groups and the control group.
Acetic Acid-Induced Writhing Test in Mice
This is a common visceral pain model used to screen for analgesic and anti-inflammatory activity.
Materials:
-
Swiss mice (20-25g)
-
Salicytamide
-
Acetic acid (0.6% v/v in saline)
-
Vehicle
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize Swiss mice for at least one week.
-
Drug Administration: Administer Salicytamide orally at desired doses (e.g., 1, 2.5, 5, 10, 50, and 100 mg/kg). The control group receives the vehicle.
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each Salicytamide-treated group compared to the control group. Calculate the ED50 value.
Future Directions
The initial findings for Salicytamide are promising, suggesting it could be a potent anti-inflammatory and analgesic agent with a potentially favorable safety profile compared to its parent compounds.[2] Further research is warranted to:
-
Elucidate the precise molecular targets and signaling pathways of Salicytamide.
-
Conduct comprehensive pharmacokinetic and pharmacodynamic studies.
-
Evaluate its efficacy in chronic models of inflammation.
-
Assess its safety and toxicity profile in more detail.
These application notes and protocols provide a foundational framework for researchers and drug development professionals to further investigate the anti-inflammatory potential of Salicytamide and related compounds.
References
- 1. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigaa.ufpa.br [sigaa.ufpa.br]
- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]
Saletamide in Neuroscience Research: Application Notes and Protocols
Disclaimer: Direct research on Saletamide (N-[2-(diethylamino)ethyl]-2-hydroxybenzamide) in contemporary neuroscience is limited. The following application notes and protocols are based on research into the broader class of salicylamide derivatives, which have shown significant potential in preclinical neuroscience. These guidelines are intended to be representative and should be adapted based on specific experimental goals and further research.
Introduction
This compound is a derivative of salicylamide. While this compound itself is not extensively studied, the salicylamide chemical scaffold has served as a foundation for the development of numerous derivatives with a range of biological activities.[1] These derivatives are being explored for their therapeutic potential in a variety of neurological and psychiatric disorders due to their anti-inflammatory, analgesic, and neuroprotective properties.[1] Emerging research on novel salicylamide derivatives indicates their potential to modulate key neurotransmitter systems and cellular pathways implicated in mental and neurodegenerative diseases.[2][3]
Potential Applications in Neuroscience Research
Based on the activities of related salicylamide derivatives, this compound could be investigated for the following applications:
-
Analgesic and Anti-inflammatory Effects: Like its parent compound salicylamide, this compound may possess analgesic and anti-inflammatory properties relevant to neuropathic pain and neuroinflammation. The primary mechanism for this class of compounds often involves the inhibition of cyclooxygenase (COX) enzymes.[1]
-
Antidepressant, Anxiolytic, and Antipsychotic-like Activity: Novel salicylamide derivatives have demonstrated multimodal activity, including antidepressant-like, anxiolytic-like, and antipsychotic-like effects in animal models.[2][3] These effects are attributed to interactions with serotonin (5-HT) and dopamine (D2) receptors.[2][3]
-
Neuroprotection in Neurodegenerative Diseases: Some derivatives have shown neuroprotective effects in models of Alzheimer's disease by suppressing neuroinflammatory mediators.[1] This suggests a potential role for salicylamides in mitigating neuronal damage in neurodegenerative conditions.
-
Cognitive Enhancement: Certain derivatives have been shown to ameliorate memory impairments in animal models, suggesting potential applications in treating cognitive deficits associated with psychiatric and neurological disorders.[2][3]
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table summarizes representative data for various salicylamide derivatives from preclinical studies. This is intended to provide a comparative overview of potential efficacy.
| Compound Class | Test | Animal Model | Efficacy (Compared to Control or Precursor) |
| Salicylamide Derivative | Acetic Acid-Induced Writhing (Analgesia) | Mouse | 14-25 times more potent than precursor compounds[1] |
| N-substituted Derivative | Hot Plate Test (Analgesia) | Mouse | 45% increase in latency at 50 mg/kg[1] |
| O-substituted Derivative | Acetic Acid-Induced Writhing (Analgesia) | Mouse | Higher potency than salicylamide[1] |
| JJGW07 (Arylpiperazine derivative) | Tail Suspension Test (Antidepressant) | Mouse | Significant antidepressant-like properties[3] |
| JJGW07 (Arylpiperazine derivative) | Four-Plate & Marble-Burying (Anxiolytic) | Mouse | Demonstrated anxiolytic-like effects[3] |
| JJGW07 (Arylpiperazine derivative) | MK-801-Induced Hyperlocomotion (Antipsychotic) | Mouse | Showed antipsychotic-like activity[3] |
Experimental Protocols
The following are generalized protocols for assessing the potential neurological effects of this compound, based on methodologies used for other salicylamide derivatives.
Protocol 1: Assessment of Analgesic Activity (Acetic Acid-Induced Writhing Test)
This model is used to evaluate peripheral analgesic activity by inducing visceral pain.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Acetic acid solution (0.6% in saline)
-
Male Swiss mice (20-25 g)
-
Syringes and needles for administration
Procedure:
-
Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Divide animals into groups (e.g., vehicle control, positive control, this compound treatment groups with varying doses).
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (stretching of the abdomen with simultaneous stretching of at least one hind limb) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Protocol 2: Evaluation of Antidepressant-like Activity (Forced Swim Test)
This test is a common behavioral screen for antidepressant-like activity.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound or vehicle to the mice.
-
After the appropriate absorption time, individually place each mouse into a cylinder of water.
-
Record the total duration of immobility during a 6-minute test period. A mouse is considered immobile when it floats motionless or makes only small movements necessary to keep its head above water.
-
A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 3: In Vitro Receptor Binding Assay
To investigate the mechanism of action, a receptor binding assay can determine the affinity of this compound for specific neurotransmitter receptors (e.g., serotonin 5-HT1A, dopamine D2).[2][3]
Materials:
-
This compound
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions)
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Scintillation counter and vials
-
Buffer solutions
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, incubate the cell membranes with the radioligand and either buffer (for total binding), a known competing ligand (for non-specific binding), or a concentration of this compound.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the inhibitory concentration (IC50) of this compound, which can then be used to calculate its binding affinity (Ki).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative multimodal mechanism of action for this compound based on related derivatives.
Caption: General workflow for preclinical evaluation of this compound in neuroscience.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Multimodal Salicylamide Derivative with Antidepressant-like, Anxiolytic-like, Antipsychotic-like, and Anti-Amnesic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel multimodal salicylamide derivative with antidepressant-like, anxiolytic-like, antipsychotic-like, and anti-amnesic activity in mice [ruj.uj.edu.pl]
Troubleshooting & Optimization
Saletamide Dosage Optimization in Cell Culture: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Saletamide (Salicylamide) in cell culture experiments. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in a cellular context?
This compound, commonly known as Salicylamide, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] In cell culture, it exhibits a multifaceted mechanism of action. While it is a weak, reversible inhibitor of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis, a more significant mechanism is its potent antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3] Derivatives of Salicylamide have also been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][4]
Q2: What are typical starting concentrations for Salicylamide in cell culture experiments?
The optimal concentration of Salicylamide is highly dependent on the cell line, assay duration, and the specific biological question being investigated. Based on available literature, a broad starting range to test would be from 1 µM to 100 µM.[5][6] For some applications, such as inducing melanogenesis in B16F1 cells, concentrations up to 1000 µM have been used.[6] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: How should I prepare and store Salicylamide for cell culture use?
Salicylamide has limited aqueous solubility.[7] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution can then be diluted in cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent in the culture medium is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1% v/v). Stock solutions should be stored at -20°C.
Q4: What are the known signaling pathways affected by Salicylamide?
Salicylamide is known to modulate several key signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: Salicylamide acts as an antagonist, inhibiting the translocation of the AhR to the nucleus and subsequent gene transcription.[1][3]
-
Cyclooxygenase (COX) Pathway: As an NSAID, it weakly and reversibly inhibits COX-1 and COX-2, leading to reduced production of prostaglandins.[1][2]
-
STAT3 Signaling: Certain derivatives of Salicylamide have been shown to inhibit the phosphorylation and activation of STAT3, a key regulator of cell proliferation and survival.[1][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death or Unexpected Cytotoxicity | Salicylamide concentration is too high for the specific cell line. | Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value and a non-toxic working concentration range. Reduce the incubation time. |
| Poor solubility leading to precipitation and non-specific toxicity. | Visually inspect the culture medium for any precipitate. Consider using a different solvent or a solubilizing agent, ensuring proper vehicle controls are included.[7] | |
| Mycoplasma contamination altering cellular response. | Regularly test cell cultures for mycoplasma contamination.[7] | |
| No Observable Effect or Inconsistent Results | Salicylamide concentration is too low. | Gradually increase the concentration of Salicylamide, ensuring it remains below cytotoxic levels. |
| The chosen cell line may be resistant to Salicylamide. | Confirm resistance by comparing the IC50 value to a sensitive cell line. Investigate potential resistance mechanisms such as increased drug efflux or altered target expression.[7] | |
| Instability of Salicylamide in the culture medium over time. | Confirm the stability of Salicylamide in your specific medium over the course of the experiment. Consider replenishing the medium with fresh Salicylamide during long-term incubations. | |
| Variability Between Experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded for each experiment. |
| Variations in Salicylamide stock solution. | Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. | |
| Interference of Salicylamide with the assay readout. | Check for any potential interference of Salicylamide with the assay itself (e.g., colorimetric or fluorescent readouts) by running appropriate controls. |
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for Salicylamide and its derivatives. Note: These values are cell-line and context-specific and should be used as a reference for establishing an appropriate experimental range.
Table 1: Cytotoxicity of Salicylamide and its Derivatives
| Compound | Cell Line | Assay | Endpoint | IC50 / CC50 |
| Salicylamide | Huh-7 | MTT | Cytotoxicity | > 800 µM[8] |
| Salicylamide Derivative 21b | MDA-MB-231 | MTT | Anti-proliferative | 3.22 µM[4] |
| Salicylamide Derivative 21b | MCF-7 | MTT | Anti-proliferative | 1.62 µM[4] |
| Salicylamide Derivative 24 | MDA-MB-231 | MTT | Anti-proliferative | 5.34 µM[4] |
| Salicylamide Derivative 24 | MCF-7 | MTT | Anti-proliferative | 4.48 µM[4] |
Table 2: Inhibition of Biological Activity by Salicylamide
| Target | Cell Line | Assay | Endpoint | Concentration/Effect |
| COX-2 Activity | Macrophage | PGE2 Immunoassay | PGE2 Inhibition | ~10 µM[5] |
| AhR Antagonism | HepG2 | Luciferase Reporter | Inhibition of TCDD-induced Luciferase Activity | Potent Inhibition[3][5] |
| AhR Antagonism | HepG2 | CYP1A1 Activity | Inhibition of TCDD-induced CYP1A1 Activity | Long-lasting Inhibition[5] |
Key Experimental Protocols
Protocol 1: Determining Optimal Salicylamide Concentration using MTT Assay
Objective: To determine the cytotoxic effects of Salicylamide on a specific cell line and identify a non-toxic working concentration range.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Salicylamide stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Salicylamide in complete medium at 2x the final desired concentrations. Remove the medium and add 100 µL of the Salicylamide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).[7]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Assessing COX-2 Inhibition via Prostaglandin E2 (PGE2) Immunoassay
Objective: To quantify the inhibitory effect of Salicylamide on COX-2 activity by measuring PGE2 release from stimulated cells.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Salicylamide stock solution
-
Lipopolysaccharide (LPS)
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[5]
-
Compound Treatment: Prepare serial dilutions of Salicylamide in serum-free medium. Replace the culture medium with the Salicylamide dilutions and include a vehicle control.
-
Stimulation: After a 1-hour pre-incubation with Salicylamide, add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C.[5]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for PGE2 measurement.[5]
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the concentration of PGE2 in each sample. Determine the percentage of inhibition of PGE2 release for each Salicylamide concentration compared to the LPS-stimulated control.[5]
Visualizing Key Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. The drug salicylamide is an antagonist of the aryl hydrocarbon receptor that inhibits signal transduction induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Salicylamide Enhances Melanin Synthesis in B16F1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Saletamide Solubility: Technical Support Center
Welcome to the technical support center for Saletamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound.
Disclaimer: Publicly available data on the specific solubility characteristics of this compound is limited. The following troubleshooting guides and protocols are based on established principles and widely accepted techniques for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs). Researchers should perform their own characterization and optimization experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low solubility of this compound in aqueous buffers. What are the initial steps we should take?
A1: When encountering poor aqueous solubility, a systematic approach is recommended. First, perform a thorough characterization of your this compound lot, including its physicochemical properties like pKa and LogP, which are crucial for understanding its behavior. The next step is a comprehensive solvent screening to identify potential vehicles.
-
pH Adjustment: Based on the molecule's pKa, adjusting the pH of the aqueous buffer can significantly enhance solubility. For acidic or basic compounds, moving the pH away from the isoelectric point increases the proportion of the ionized, more soluble species. Salt formation is a common and highly effective method for increasing the dissolution rate of ionizable drugs.[1][2]
-
Co-solvents: Employing water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or DMSO can disrupt the hydrogen bonding network of water, reducing its polarity and increasing the solubility of hydrophobic compounds.[3]
Q2: Simple pH adjustments and co-solvents are insufficient for our required concentration. What formulation strategies can we explore for in vitro assays?
A2: For achieving higher concentrations in in vitro settings, several advanced formulation strategies can be employed:
-
Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs like this compound, increasing the overall solubility of the drug in the aqueous medium.[4][5] Non-ionic surfactants such as Polysorbates (Tween series) and Poloxamers are commonly used.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic regions from the aqueous environment and dramatically improving apparent solubility.[6]
Q3: Our goal is to develop an oral formulation for in vivo animal studies. What techniques offer the best chance of improving oral bioavailability?
A3: Improving oral bioavailability for a poorly soluble compound requires enhancing not just solubility but also the dissolution rate. Key strategies include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the drug particles.[3][7] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can improve absorption in the gastrointestinal tract.[6] Nanosuspensions are a particularly effective approach.[8]
-
Amorphous Solid Dispersions (ASDs): Crystalline compounds must overcome strong crystal lattice energy to dissolve. Converting the crystalline form of this compound into a higher-energy amorphous state can significantly enhance its solubility and dissolution.[1][9] This is typically achieved by dispersing the drug in a polymer matrix.
-
Lipid-Based Formulations: For lipophilic compounds (high LogP), lipid-based drug delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are highly effective.[9] The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine micro- or nano-emulsion upon gentle agitation in aqueous media (e.g., GI fluids), facilitating absorption.[1][9]
Data & Comparison of Techniques
Table 1: Initial Solvent Screen Template for this compound
This table serves as a template for researchers to record their experimental findings. Qualitative solubility can be categorized as High (>10 mg/mL), Medium (1-10 mg/mL), Low (0.1-1 mg/mL), or Poor (<0.1 mg/mL).
| Solvent System | Temperature (°C) | Observed Solubility (mg/mL) | Remarks (e.g., precipitation, color change) |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 N HCl (pH 1.2) | 37 | ||
| Acetate Buffer (pH 4.5) | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 | ||
| DMSO | 25 | ||
| 20% Ethanol in Water | 25 | ||
| 1% Tween 80 in PBS | 37 |
Table 2: Comparison of Common Solubility Enhancement Strategies
| Technique | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Increases fraction of ionized, more soluble species. | Simple, cost-effective. | Only for ionizable drugs; risk of precipitation upon pH change (e.g., in vivo). | Early-stage in vitro screening. |
| Co-solvents | Reduces solvent polarity. | Easy to prepare; widely used for stock solutions. | Potential for in vivo toxicity; drug may precipitate on dilution. | In vitro assays, parenteral formulations. |
| Particle Size Reduction | Increases surface area, enhancing dissolution rate.[6] | Broadly applicable; improves dissolution.[7] | May not increase equilibrium solubility; potential for particle agglomeration.[7][10] | Oral and parenteral formulations. |
| Solid Dispersions | Creates a high-energy amorphous form of the drug.[9] | Significant increase in solubility and dissolution; can create supersaturated solutions.[1] | Amorphous form is metastable and can recrystallize; requires specialized equipment (e.g., spray dryer). | Oral solid dosage forms. |
| Cyclodextrin Complexation | Encapsulates the drug in a hydrophilic shell.[6] | High solubility enhancement; can improve stability. | Limited by stoichiometry and cavity size; potential for toxicity at high concentrations. | Oral, parenteral, and topical formulations. |
| Lipid-Based Systems (SEDDS) | Solubilizes the drug in a lipid matrix that emulsifies in vivo.[1] | Enhances absorption of lipophilic drugs; can mitigate food effects.[1] | Complex formulation development; potential for GI side effects. | Oral formulations for lipophilic drugs. |
Visualizations: Workflows & Mechanisms
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanisms of common solubility enhancement techniques.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This method aims to convert crystalline this compound into a more soluble amorphous form by dispersing it within a polymer matrix.
-
Materials: this compound, a suitable polymer (e.g., PVP K30, HPMC, Soluplus®), and a volatile organic solvent in which both this compound and the polymer are soluble (e.g., methanol, acetone, or a mixture).
-
Polymer Selection: Choose a polymer that is known to form stable amorphous dispersions. The drug-to-polymer ratio is critical and typically needs optimization (e.g., starting with 1:1, 1:3, and 1:5 w/w ratios).
-
Dissolution: Completely dissolve the this compound and the chosen polymer in the selected solvent in a round-bottom flask. Ensure a homogenous solution is formed.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to minimize thermal degradation while allowing for efficient evaporation.
-
Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for 24-48 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. The resulting material should be characterized by Differential Scanning Calorimetry (DSC) and/or X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion compared to the crystalline this compound.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
This protocol creates a host-guest complex to improve the apparent solubility of this compound.
-
Materials: this compound, a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD), deionized water, and ethanol/methanol.
-
Molar Ratio Selection: Select the molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Place the cyclodextrin in a glass mortar. Add a small amount of water to form a paste.
-
Incorporation: Dissolve the this compound in a minimal amount of a suitable organic solvent (like ethanol). Add this solution dropwise to the cyclodextrin paste in the mortar.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a few drops of water. If it becomes too liquid, add a small amount of cyclodextrin.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Gently pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Evaluation: Confirm complex formation using techniques like DSC, FTIR, or NMR. Evaluate the enhancement in aqueous solubility compared to the uncomplexed drug.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. brieflands.com [brieflands.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Saletamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Saletamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected on-target effects?
This compound (also known as Salethamide) is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its primary on-target mechanism is expected to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain, fever, and inflammation.[2][3]
Q2: My cells are showing a phenotype that is inconsistent with COX inhibition after this compound treatment. Could this be an off-target effect?
It is plausible that unexpected phenotypes are due to off-target effects. While the primary targets of NSAIDs are COX enzymes, emerging research has shown that some NSAIDs can have other biological activities.[4] For instance, some NSAIDs have been found to activate the NRF2 pathway, an antioxidant response pathway.[4] Additionally, as a salicylate, this compound may have off-target effects common to this class of molecules, such as the inhibition of 5α-reductase type 1, which could lead to endocrine-disrupting effects.[5]
Q3: What are the first steps I should take to troubleshoot potential this compound off-target effects in my experiment?
To begin troubleshooting, it is crucial to confirm that the observed phenotype is specific to this compound and not an artifact. Here are the initial steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the phenotype is dose-dependent. Off-target effects can sometimes occur at higher concentrations.
-
Use a Structurally Unrelated COX Inhibitor: Treat your cells with a structurally different COX inhibitor (e.g., ibuprofen, celecoxib). If the phenotype is not replicated, it is more likely to be a this compound-specific off-target effect.
-
Rescue Experiment: If you are working with a specific pathway, attempt a rescue experiment by adding back the downstream product of the expected on-target inhibition (e.g., specific prostaglandins) to see if the phenotype is reversed.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability Changes
You observe significant apoptosis in your cell line after treatment with this compound at a concentration that should only inhibit COX enzymes.
Possible Cause: Off-target kinase inhibition or mitochondrial toxicity.
Troubleshooting Steps:
-
Broad Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target inhibition.
-
Mitochondrial Function Assays: Assess mitochondrial health using assays such as MTT, Seahorse XF analysis, or measurement of mitochondrial membrane potential.
-
Caspase Activity Assays: Determine which apoptotic pathway is activated by measuring the activity of key caspases (e.g., Caspase-3, -8, -9).
Hypothetical Kinase Profiling Data for this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |
| COX-2 (On-target) | 95% | 0.2 |
| SRC | 65% | 8.5 |
| LCK | 58% | 12.1 |
| EGFR | 15% | > 50 |
| VEGFR2 | 12% | > 50 |
Issue 2: Altered Gene Expression Unrelated to Inflammation
RNA-sequencing analysis reveals significant changes in the expression of genes involved in steroid metabolism after this compound treatment.
Possible Cause: Inhibition of enzymes involved in steroidogenesis.
Troubleshooting Steps:
-
Enzyme Inhibition Assays: Perform in vitro enzyme assays with recombinant enzymes known to be involved in steroid metabolism, such as 5α-reductase.[5]
-
Hormone Quantification: Measure the levels of relevant steroid hormones in your cell culture supernatant or animal models using ELISA or mass spectrometry.
-
Pathway Analysis: Use bioinformatics tools to analyze the affected genes and pathways to identify potential upstream regulators that could be off-target binders of this compound.
Hypothetical 5α-Reductase Inhibition Data for this compound
| Enzyme | This compound IC50 (µM) | Finasteride (Positive Control) IC50 (nM) |
| 5α-Reductase Type 1 | 15.2 | 5.8 |
| 5α-Reductase Type 2 | > 100 | 2.1 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions from the stock solution.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a potential off-target protein by this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blot or mass spectrometry for the presence of the putative off-target protein. An increase in the thermal stability of the protein in the presence of this compound indicates binding.
Visualizations
Caption: Workflow for investigating suspected off-target effects.
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. New research may explain unexpected effects of common painkillers | Yale News [news.yale.edu]
- 5. Endocrine-Disrupting Effects of Salicylate Preservatives on Neurosteroidogenesis: Targeting 5α-Reductase Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing experimental artifacts with Saletamide
Welcome to the technical support center for Saletamide. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts and achieving reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, with particular efficacy against JAK2. It functions by competing with ATP for the binding site on the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This inhibition disrupts the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation, differentiation, and survival in various cell types.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (Dimethyl sulfoxide) up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored in aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated warming and cooling of the stock solution.
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for JAK2, some minor off-target activity has been observed at concentrations significantly above the IC50 for JAK2. Cross-reactivity with other JAK family members (JAK1, JAK3, TYK2) can occur at high micromolar concentrations. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line to minimize potential off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays.
-
Question: I am observing high variability in my cell viability (e.g., MTT, WST-1) assay results when treating cells with this compound. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Precipitation: this compound may precipitate in aqueous culture media, especially at higher concentrations or if the final DMSO concentration is too high. Ensure the final DMSO concentration in your media does not exceed 0.1% (v/v). Visually inspect the media for any precipitate after adding this compound.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform, single-cell suspension and optimize seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
Assay Incubation Time: The incubation time for the viability reagent can be critical. Optimize the incubation time for your specific cell line and density to ensure the signal is within the linear range of your plate reader.
-
Issue 2: No significant inhibition of STAT3 phosphorylation observed in Western Blots.
-
Question: My Western blot results do not show the expected decrease in phosphorylated STAT3 (p-STAT3) after this compound treatment. Why might this be?
-
Answer: This issue can arise from several experimental variables:
-
Suboptimal this compound Concentration: The IC50 for this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model.
-
Insufficient Treatment Duration: The inhibition of p-STAT3 is a dynamic process. A treatment time that is too short may not be sufficient to observe a significant decrease. A time-course experiment (e.g., 1, 4, 8, 24 hours) is recommended.
-
Basal Pathway Activity: The cell line you are using may have low basal activity of the JAK2/STAT3 pathway. To induce the pathway, consider stimulating the cells with an appropriate cytokine, such as Interleukin-6 (IL-6), before or during this compound treatment.
-
Quantitative Data Summary
The following tables provide key quantitative data for this compound to guide your experimental design.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) |
|---|---|
| JAK2 | 5.2 |
| JAK1 | 158 |
| JAK3 | 340 |
| TYK2 | 210 |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Cell Line | Assay Type | Recommended Concentration Range | Notes |
|---|---|---|---|
| HEL (Erythroleukemia) | Cell Viability (MTT) | 10 nM - 1 µM | High JAK2 activity |
| HeLa (Cervical Cancer) | Western Blot (p-STAT3) | 100 nM - 5 µM | IL-6 stimulation recommended |
| A549 (Lung Cancer) | Apoptosis (Caspase-3) | 50 nM - 2 µM | Time-dependent effects |
Detailed Experimental Protocols
Protocol 1: Western Blot for p-STAT3 Inhibition
-
Cell Seeding: Plate cells (e.g., HeLa) in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation (Optional): If studying cytokine-induced signaling, serum-starve the cells for 4-6 hours in a serum-free medium.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Aspirate the old medium from the cells and add the this compound-containing medium. Incubate for the desired duration (e.g., 4 hours). Include a DMSO-only vehicle control.
-
Cytokine Stimulation: If applicable, add a stimulating cytokine like IL-6 (final concentration 20 ng/mL) for the last 30 minutes of the this compound incubation.
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: this compound inhibits the JAK2/STAT3 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting logic for p-STAT3 inhibition experiments.
Saletamide Stability and Storage: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Saletamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a well-closed container, protected from light, at a temperature of 2-8°C. For short-term storage, such as during routine experimental use, it can be kept at room temperature (20-25°C) for brief periods, but exposure to high humidity and light should be minimized.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (2-8°C, protected from light), the solid form is expected to remain stable for at least two years. However, stability in solution is significantly lower and is dependent on the solvent and pH.
Q3: Is this compound sensitive to light?
A3: Yes, preliminary data suggests that this compound exhibits some sensitivity to photolytic degradation. It is recommended to handle the compound in a laboratory with minimized light exposure and to store it in amber vials or other light-protecting containers.
Q4: How does pH affect the stability of this compound in solution?
A4: this compound contains an amide functional group, which is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation is generally higher at pH extremes. For preparing solutions, it is advisable to use a buffer system close to neutral pH (pH 6-8) to maximize stability.
Q5: What are the common degradation products of this compound?
A5: The primary degradation pathway for this compound is the hydrolysis of the amide bond, which would yield 2-hydroxybenzoic acid and N1,N1-diethylethane-1,2-diamine. Other potential degradation products may arise from oxidation of the phenol group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent assay results | Degradation of this compound stock solution. | Prepare fresh stock solutions daily. If using a buffer, ensure the pH is within the optimal range (pH 6-8). Store stock solutions at 2-8°C when not in use. |
| Photodegradation during the experiment. | Minimize exposure of the experimental setup to direct light. Use amber-colored labware. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Ensure the analytical method is stability-indicating. |
| Contamination of the sample or solvent. | Use high-purity solvents and properly cleaned glassware. Run a blank to check for solvent impurities. | |
| Precipitation of this compound in solution | Poor solubility in the chosen solvent. | Test the solubility of this compound in various biocompatible solvents. Consider the use of co-solvents or adjusting the pH of the solution. |
| Temperature-dependent solubility. | Ensure the solution is maintained at a constant temperature. If warming is required for dissolution, check for recrystallization upon cooling. |
Quantitative Stability Data (Illustrative Examples)
The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of Solid this compound under Accelerated Conditions
| Condition | Duration | Assay (%) | Appearance |
| 40°C / 75% RH | 1 month | 99.5 | No change |
| 3 months | 98.2 | No change | |
| 6 months | 96.8 | Slight yellowing | |
| 60°C | 1 month | 97.1 | No change |
| 3 months | 94.5 | Yellowing | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 95.3 | Slight discoloration |
Table 2: Stability of this compound (1 mg/mL) in Aqueous Solution at 25°C
| pH | Duration (hours) | Assay (%) |
| 3 | 24 | 92.1 |
| 48 | 85.4 | |
| 7 | 24 | 99.8 |
| 48 | 99.5 | |
| 9 | 24 | 94.5 |
| 48 | 89.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC with UV detection) to determine the extent of degradation and to profile the degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This is an example of a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 298 nm
-
Injection Volume: 10 µL
Visualizations
Technical Support Center: Saletamide Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saletamide. The information provided is designed to assist in the analysis of potential degradation products and the development of stability-indicating analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, an N-substituted salicylamide, the primary degradation pathway for this compound under hydrolytic conditions (acidic or basic) is the cleavage of the amide bond. This hydrolysis would yield Salicylic Acid and N,N-diethylethylenediamine. Other potential degradation pathways under oxidative, photolytic, or thermal stress may involve modifications to the aromatic ring or the diethylaminoethyl side chain.
Q2: I am observing a new peak in my chromatogram during a stability study of this compound. How can I identify it?
A2: A new peak likely indicates a degradation product. The first step is to compare its retention time to a known standard of the most probable degradant, Salicylic Acid. If a standard is unavailable, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide the molecular weight of the unknown peak, offering clues to its identity. Further characterization using tandem MS (MS/MS) or isolation and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure.[1]
Q3: My this compound sample shows significant degradation under acidic conditions but seems stable in basic conditions. Is this normal?
A3: The rate of amide hydrolysis is pH-dependent. While amide bonds can be cleaved under both acidic and basic conditions, the kinetics can vary significantly based on the specific molecular structure and the experimental conditions (e.g., temperature, concentration of acid/base).[2][3] It is plausible for a compound like this compound to show different stability profiles at different pH values.
Q4: What are the initial steps for developing a stability-indicating HPLC method for this compound?
A4: A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of an acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH).[4] UV detection at a wavelength where this compound has significant absorbance (e.g., around 235 nm or 302 nm, similar to Salicylamide) is a common approach.[4][5] The method should then be challenged with force-degraded samples to ensure that all degradation products are well-separated from the parent peak and from each other.[4][6]
Q5: How can I perform a forced degradation study for this compound?
A5: A forced degradation study typically involves exposing the drug substance to harsh conditions to accelerate its decomposition.[7] Key conditions to test for this compound include:
-
Acid Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 80°C).[4]
-
Base Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 80°C).[4]
-
Oxidation: 3% Hydrogen Peroxide at room temperature.[4]
-
Thermal Degradation: Exposing the solid drug to high temperature (e.g., 105°C).[4]
-
Photolytic Degradation: Exposing the drug in solid and solution form to UV and visible light.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape for this compound (tailing or fronting). | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. - Use a new column or a column with a different stationary phase. - Reduce the concentration of the injected sample. |
| Co-elution of this compound and a degradation product. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change the organic-to-aqueous ratio or the type of organic solvent). - Change the pH of the mobile phase. - Use a column with a different selectivity or a higher efficiency (smaller particle size). |
| No degradation is observed under stress conditions. | - The stress conditions are not harsh enough. - this compound is highly stable under the tested conditions. | - Increase the temperature, concentration of the stressor (acid, base, oxidant), or the duration of exposure. - Confirm the stability of the compound under the applied conditions. |
| Mass spectrometer shows a weak or no signal for a suspected degradant. | - The degradant does not ionize well under the chosen MS conditions. - The concentration of the degradant is too low. | - Try switching the ionization mode (e.g., from positive to negative ion mode). - Adjust the MS source parameters. - Concentrate the sample or inject a larger volume. |
| Difficulty in interpreting the mass spectrum of a degradation product. | - Complex fragmentation pattern. - Presence of multiple co-eluting species. | - Perform MS/MS analysis to obtain fragment ions, which can help in structural elucidation. - Improve the chromatographic separation to isolate the peak of interest. |
Experimental Protocols
Proposed Stability-Indicating HPLC Method for this compound
This method is based on a validated method for the closely related compound, Salicylamide, and serves as a starting point for method development.[4]
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Run Time | 15 minutes |
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a sample of solid this compound and a 1 mg/mL solution in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose solid this compound and a 1 mg/mL solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
-
Analysis: Analyze all stressed samples using the proposed HPLC method.
Quantitative Data Summary
The following table provides theoretical and expected data for this compound and its primary proposed degradation product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z ([M+H]⁺) | Proposed Primary Degradation Product |
| This compound | C₁₃H₂₀N₂O₂ | 236.31 | 237.16 | Salicylic Acid |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 139.04 | - |
Visualizations
Caption: Experimental workflow for this compound forced degradation and analysis.
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Enhancing Saletamide Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of Saletamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that may limit the oral bioavailability of this compound?
The oral bioavailability of a compound like this compound can be influenced by several factors, primarily its solubility in gastrointestinal fluids and its permeability across the intestinal membrane.[1] Additionally, first-pass metabolism in the intestine and liver can significantly reduce the amount of active drug reaching systemic circulation.[2] For instance, the related compound salicylamide undergoes extensive first-pass metabolism, with the intestine and liver playing significant roles in its clearance.[2]
Q2: How can I improve the dissolution rate of this compound?
Enhancing the dissolution rate is a key strategy for improving the bioavailability of poorly soluble drugs.[3] One common approach is to reduce the particle size of the active pharmaceutical ingredient (API), which increases the surface area available for dissolution.[1][4] Techniques such as micronization and nano-milling can be employed to achieve this.[1]
Q3: What formulation strategies can be used to enhance this compound's solubility and absorption?
Several advanced formulation strategies can be considered to improve the bioavailability of poorly soluble compounds:
-
Lipid-based delivery systems: These formulations can enhance solubility by dissolving the drug in lipid carriers, which can also facilitate lymphatic absorption, thereby bypassing first-pass metabolism.[5]
-
Amorphous solid dispersions: This technique involves dispersing the drug in a polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form.[5]
-
Nanoparticles: Encapsulating this compound into nanoparticles can increase its surface area, leading to improved dissolution and absorption.[5] Nanoparticles can also be designed for targeted delivery.[5]
-
Self-emulsifying drug delivery systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[6] This can significantly improve the solubility and absorption of lipophilic drugs.[6]
Q4: Can the chemical structure of this compound be modified to improve its bioavailability?
Yes, chemical modification is a potential strategy. For instance, creating derivatives, such as flavonoid acetamide derivatives, has been shown to increase lipophilicity, which can improve the ability of a compound to cross cell membranes and enhance bioavailability.[7] Another approach is the formation of water-soluble complexes, for example, with cyclodextrins, to improve drug penetration through biological membranes.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug powder.[1][4] 2. Formulation with Solubilizing Excipients: Incorporate surfactants or co-solvents into the formulation to improve wetting and dissolution.[3] 3. Develop a Lipid-Based Formulation: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or a lipid-based capsule to enhance solubilization.[5][6] |
| High first-pass metabolism observed. | Significant metabolism in the intestinal wall or liver before reaching systemic circulation. Salicylamide, a related compound, undergoes extensive first-pass metabolism.[2] | 1. Investigate Alternative Routes of Administration: Consider parenteral, transdermal, or sublingual routes to bypass the gastrointestinal tract and liver. 2. Pro-drug Approach: Design a pro-drug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation. 3. Use of Metabolic Inhibitors: Co-administer this compound with a known inhibitor of the metabolizing enzymes (use with caution and thorough investigation of drug-drug interactions). |
| Poor permeability across the intestinal epithelium. | The physicochemical properties of this compound may not be favorable for passive diffusion or active transport across the intestinal wall. | 1. Permeation Enhancers: Include permeation enhancers in the formulation to transiently increase the permeability of the intestinal epithelium.[3] 2. Ion Pairing: If this compound is ionizable, form an ion pair with a lipophilic counter-ion to increase its overall lipophilicity and membrane permeability.[3] 3. Nanoparticle Formulation: Utilize nanoparticles to potentially facilitate transport across the intestinal barrier.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a dedicated bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber. The chamber should be filled to approximately 50-70% with the milling media.
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 1-4 hours). The optimal milling time should be determined experimentally.
-
Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
-
Continue milling until the desired particle size (e.g., < 200 nm) with a narrow polydispersity index is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
The nanosuspension can then be used for in vitro dissolution studies and in vivo bioavailability assessment.
Protocol 2: In Vivo Bioavailability Study in a Rodent Model
Objective: To compare the oral bioavailability of a novel this compound formulation (e.g., nanosuspension) with a standard suspension.
Materials:
-
Test formulation (e.g., this compound nanosuspension)
-
Reference formulation (e.g., this compound in 0.5% carboxymethyl cellulose)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into two groups: the test group and the reference group.
-
Administer a single oral dose of the respective this compound formulation to each animal via oral gavage. The dose should be consistent across both groups.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), for both groups.
-
The relative bioavailability of the test formulation can be calculated as: (AUC_test / AUC_reference) * 100%.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors influencing the oral bioavailability of this compound.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. First-pass metabolism of salicylamide. Studies in the once-through vascularly perfused rat intestine-liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upm-inc.com [upm-inc.com]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Saletamide Resistance Technical Support Center
Welcome to the Saletamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using this compound in pre-clinical models and encountering challenges related to drug resistance. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and overcome this compound resistance.
Hypothetical Drug Profile: this compound
-
Drug Class: BH3 Mimetic, Selective Mcl-1 Inhibitor.
-
Mechanism of Action: this compound mimics the action of pro-apoptotic BH3-only proteins (like Noxa and Puma) by binding to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). This prevents Mcl-1 from sequestering pro-apoptotic effector proteins Bak and Bax.[1][2] The released Bak/Bax can then oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[1][2]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound resistance?
A: this compound resistance is a phenomenon where cancer cells that were initially sensitive to this compound's apoptosis-inducing effects become unresponsive or less responsive to the drug. This can manifest as a poor initial response (intrinsic resistance) or a loss of response after an initial period of effective treatment (acquired resistance).
Q2: How do I confirm that my cell line has developed resistance to this compound?
A: The primary method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the original, sensitive (parental) cell line. A significant increase in the IC50 value is the key indicator of acquired resistance.[3][4][5] This is typically done by performing a cell viability assay over a range of this compound concentrations.
Q3: What are the common molecular mechanisms of acquired resistance to this compound?
A: Based on preclinical studies with Mcl-1 inhibitors, several resistance mechanisms are possible:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Mcl-1 inhibition by increasing the expression of other pro-survival proteins like Bcl-xL or Bcl-2.[6] These proteins can then take over Mcl-1's function of sequestering pro-apoptotic proteins.[6]
-
Activation of bypass signaling pathways: Activation of pathways like the MAPK (RAS/RAF/MEK/ERK) or PI3K/Akt signaling cascades can promote cell survival and upregulate anti-apoptotic proteins, thereby circumventing the Mcl-1 blockade.[6][7]
-
Target alteration: Although less common for BH3 mimetics than for kinase inhibitors, mutations in the MCL1 gene could potentially alter the drug's binding site, reducing its efficacy.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration.[3]
Section 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: My cancer cell line, which was previously sensitive, now shows reduced cell death in response to this compound treatment.
-
Possible Cause: The cells have likely developed acquired resistance. The most common cause is a shift in the balance of Bcl-2 family proteins, leading to the evasion of apoptosis.[2]
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: First, formally demonstrate the shift in sensitivity. Generate a dose-response curve for both the parental cell line and the suspected resistant line using a cell viability assay (see Protocol 1).
-
Analyze Protein Expression: Check for changes in the expression of key apoptosis-regulating proteins via Western Blot (see Protocol 2).
-
Mcl-1: Check if Mcl-1 protein levels are elevated in the resistant cells.
-
Bcl-xL and Bcl-2: Look for upregulation of these compensatory anti-apoptotic proteins.[6]
-
PARP Cleavage: Assess for a lack of cleaved PARP (a marker of apoptosis) in resistant cells after this compound treatment compared to sensitive cells.
-
-
Evaluate Upstream Pathways: If Bcl-xL or Bcl-2 levels are elevated, investigate the activation status of upstream signaling pathways known to regulate their expression, such as PI3K/Akt or MAPK/ERK, by checking the phosphorylation status of key proteins like Akt and ERK.[6]
-
Table 1: Comparison of this compound IC50 and Protein Expression in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Mcl-1 Expression (Relative to Actin) | Bcl-xL Expression (Relative to Actin) |
| Parental Line | 50 nM | 1x | 1.0 | 1.0 |
| Resistant Line | 850 nM | 17x | 1.2 | 4.5 |
Problem 2: My in vivo xenograft model initially responded to this compound, but the tumors have started to regrow.
-
Possible Cause: This is a classic example of acquired resistance in an in vivo setting. The underlying mechanisms are often similar to those seen in vitro, but can also involve factors from the tumor microenvironment.
-
Troubleshooting Steps:
-
Excise and Analyze Tumors: If feasible, excise tumors from both the initial response phase (if available) and the regrowth phase.
-
Perform Immunohistochemistry (IHC) or Western Blot: Analyze the expression of Mcl-1, Bcl-xL, and Bcl-2 in the tumor tissues. Also, stain for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
-
Establish a Resistant Cell Line from the Tumor: Attempt to culture cells from the resistant tumor to create a new cell line. This will allow for more detailed in vitro mechanistic studies as described in Problem 1.
-
Consider Combination Therapy: Based on your findings, consider a combination therapy approach. For example, if Bcl-xL is upregulated, combining this compound with a Bcl-xL inhibitor (like ABT-263) may restore sensitivity.[8]
-
Section 3: Key Experimental Protocols
Protocol 1: Determining this compound IC50 using a Cell Viability Assay
This protocol describes how to measure cell viability to determine the IC50 value of this compound.
Materials:
-
Parental and suspected resistant cancer cell lines
-
96-well clear-bottom cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 90 µL of medium. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium at 10x the final desired concentration. A typical concentration range might be 1 nM to 10 µM. Include a DMSO-only control.
-
Treatment: Add 10 µL of the 10x this compound dilutions to the appropriate wells in triplicate.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours, under normal cell culture conditions.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence of the DMSO control wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis for Bcl-2 Family Proteins
This protocol details how to assess the expression levels of key proteins involved in this compound's mechanism of action and resistance.
Materials:
-
Parental and resistant cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-xL, anti-Bcl-2, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Use a loading control (e.g., Actin) to normalize protein levels and quantify band intensity using software like ImageJ.
Section 4: Visualized Pathways and Workflows
Diagram 1: this compound Mechanism of Action and Resistance Pathway
Caption: this compound inhibits Mcl-1, leading to apoptosis. Resistance can arise via Bcl-xL upregulation.
Diagram 2: Experimental Workflow for Investigating Resistance
Caption: A stepwise workflow to confirm and investigate the mechanisms of this compound resistance.
Diagram 3: Bypass Signaling as a Resistance Mechanism
Caption: Activation of the PI3K/Akt pathway can drive Bcl-xL expression, bypassing this compound's effect.
References
- 1. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to HSP90 inhibition involving loss of MCL1 addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Saletamide Quality Control and Purity Assessment
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of a Salicylamide batch?
The primary methods for assessing Salicylamide purity involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the main compound and its impurities.[1][2][3][4] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used for structural confirmation and identification of unknown impurities.[5][6][7][8]
Q2: How can I identify potential impurities in my Salicylamide sample?
Impurities can be introduced during synthesis, manufacturing, or storage and can compromise product quality and patient safety.[9] They are typically identified using a combination of techniques:
-
HPLC with a Diode-Array Detector (DAD): This can help distinguish the main peak from impurity peaks based on their retention times and UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weights of impurities, which aids in their identification.[3]
-
Reference Standards: Comparing the chromatogram of the sample to certified impurity reference standards is a definitive way to identify known impurities.[9][10][11]
Q3: What are the critical parameters for a robust HPLC method for Salicylamide analysis?
A robust HPLC method requires careful optimization of several parameters. Key considerations include the choice of a suitable column (e.g., a C8 or C18 reverse-phase column), mobile phase composition (often a mixture of acetonitrile, methanol, and a buffer), flow rate, and detection wavelength.[2][12] Method validation is crucial to ensure the method is accurate, precise, linear, and specific for its intended purpose.[13][14]
Q4: My NMR spectrum for Salicylamide shows unexpected peaks. What could be the cause?
Unexpected peaks in an NMR spectrum can arise from several sources:
-
Impurities: Synthesis by-products or degradation products.
-
Residual Solvents: Solvents used during synthesis or purification that were not completely removed.
-
Water: Moisture in the sample or the NMR solvent.
-
Contamination: Contamination from glassware or handling.
Comparing the spectrum to a reference spectrum of a pure standard and consulting tables of common solvent chemical shifts can help identify the source of the extra peaks.[15]
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing or Fronting | Column degradation, inappropriate mobile phase pH, sample overload. | Use a new column or a guard column. Adjust mobile phase pH. Reduce sample concentration. |
| Ghost Peaks | Contamination in the mobile phase, injector, or detector. Carryover from previous injections. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase. Run blank injections between samples. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. Column aging. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Check the pump for leaks or pressure fluctuations. |
| Low Peak Area/Response | Incorrect injection volume, sample degradation, detector issue. | Verify syringe and injector calibration. Prepare fresh samples. Check detector lamp or settings. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| No or Low Signal | Ion source is dirty, sample concentration is too low, improper ionization parameters. | Clean the ion source. Increase sample concentration. Optimize ion source voltage, gas flow, and temperature. |
| Ion Suppression | High concentration of non-volatile salts (e.g., NaCl) or other matrix components in the sample.[16] | Use sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove salts.[16] Use a volatile buffer system if possible.[16] |
| Unidentified Adducts | Formation of adducts with ions from the mobile phase or contaminants (e.g., Na+, K+).[8] | Use high-purity solvents and additives. Identify common adduct masses (e.g., M+23 for sodium). |
| Poor Mass Accuracy | Instrument requires calibration. | Calibrate the mass spectrometer using a known calibration standard. |
Experimental Protocols
Protocol 1: Purity Assessment of Salicylamide by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general procedure for determining the purity of Salicylamide. Specific parameters may require optimization.[2][12]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis or Diode-Array Detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate buffer (e.g., 50 mM, pH adjusted to 3.2)
-
Salicylamide reference standard
-
Sample of Salicylamide for testing
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphate buffer (e.g., 38:29:33 v/v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Salicylamide reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Sample Preparation: Prepare the Salicylamide test sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main Salicylamide peak in the sample chromatogram to the peak area of the standard. Purity is often expressed as a percentage area.
Purity (%) = (Area of Salicylamide peak in sample / Total area of all peaks in sample) x 100
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol describes the general steps for confirming the chemical structure of Salicylamide.
-
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).[7]
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Salicylamide sample.
-
NMR tubes.
-
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the Salicylamide sample in ~0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Compare the obtained chemical shifts, integration values, and coupling patterns to a known reference spectrum of Salicylamide or published data.[5][6]
-
Expected ¹H NMR Data for Salicylamide (in DMSO-d₆): Two signals for the amide protons (CONH₂) are typically observed around δ 8.43 and 7.92 ppm.[6] Aromatic and hydroxyl protons will also be present in their characteristic regions.
Visual Workflows and Diagrams
Caption: General workflow for quality control of an active pharmaceutical ingredient.
Caption: Logic diagram for troubleshooting common HPLC issues.
Caption: Standard sample preparation workflow for chromatographic and spectroscopic analysis.
References
- 1. Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography-mass spectrometry and related techniques for purity assessment in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 9. Discover Impurity Reference Standards from USP [usp.org]
- 10. USP Reference Standards [usp.org]
- 11. tlcstandards.com [tlcstandards.com]
- 12. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 14. ÐадлежаÑÐ°Ñ Ð¿ÑоизводÑÑÐ²ÐµÐ½Ð½Ð°Ñ Ð¿ÑакÑика A Practical Guide to Analytical Method Validation [gmpua.com]
- 15. NMR spectroscopy [chem.ucalgary.ca]
- 16. rilastech.com [rilastech.com]
Validation & Comparative
A Comparative Efficacy Analysis: Salsalate vs. Aspirin
Disclaimer: Initial searches for "Saletamide" did not yield any publicly available data regarding its clinical efficacy, mechanism of action, or comparative studies. It is not a recognized therapeutic agent in wide circulation. Therefore, this guide presents a comparative analysis of the closely related and well-documented non-acetylated salicylate, Salsalate , against the benchmark non-steroidal anti-inflammatory drug (NSAID), Aspirin . This comparison is likely to address the user's underlying interest in alternative salicylates to aspirin.
Executive Summary
This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of Salsalate and Aspirin for researchers, scientists, and drug development professionals. While both are salicylates used for their anti-inflammatory and analgesic properties, they exhibit distinct pharmacological profiles. Aspirin is an irreversible inhibitor of cyclooxygenase (COX) enzymes, leading to potent anti-inflammatory and anti-platelet effects, but also a higher risk of gastrointestinal adverse events. Salsalate, a prodrug of salicylic acid, demonstrates comparable anti-inflammatory efficacy to aspirin in conditions like osteoarthritis and rheumatoid arthritis, but with a significantly better gastrointestinal safety profile, likely due to its different mechanism of action which includes modulation of the NF-κB signaling pathway.
Mechanism of Action
Aspirin: Irreversible COX Inhibition
Aspirin, or acetylsalicylic acid, exerts its primary effects through the irreversible acetylation of a serine residue in the active site of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This acetylation permanently inactivates the enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[1][2] The irreversible nature of this inhibition, particularly on platelet COX-1, is the basis for aspirin's potent and long-lasting antiplatelet effects.[2]
Salsalate: A Multifaceted Approach
Salsalate (salicylsalicylic acid) is a non-acetylated salicylate that is hydrolyzed in the body to two molecules of salicylic acid. Unlike aspirin, salicylic acid is a weak and reversible inhibitor of COX enzymes in vitro.[1][2] Its anti-inflammatory effects are believed to be mediated through multiple mechanisms, including the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5] By inhibiting NF-κB, Salsalate can suppress the inflammatory cascade. Salsalate does not significantly inhibit platelet aggregation.[6]
Comparative Efficacy Data
The following tables summarize quantitative data from clinical trials comparing the efficacy of Salsalate and Aspirin in inflammatory conditions.
Table 1: Efficacy in Osteoarthritis of the Hip or Knee
| Parameter | Salsalate (3 g/day ) | Aspirin (3.6 g/day ) | p-value | Reference |
| Pain Score (Visual Analogue Scale) | Comparable clinical improvement | Comparable clinical improvement | Not significant | [7][8] |
| Stiffness Score (Visual Analogue Scale) | Comparable clinical improvement | Comparable clinical improvement | Not significant | [7][8] |
| Sleep Disturbance Score (Visual Analogue Scale) | Comparable clinical improvement | Comparable clinical improvement | Not significant | [7][8] |
| Rescue Analgesic (Paracetamol) Consumption | 1.0 tablets/day | 1.0 tablets/day | Not significant | [7] |
Table 2: Efficacy in Rheumatoid Arthritis
| Outcome Measure | Salsalate (dose adjusted) | Aspirin (dose adjusted) | Conclusion | Reference |
| Overall Efficacy | Equivalent | Equivalent | Both treatments were equally effective as measured by all the usual variables. | [9][10] |
Comparative Safety Data
Table 3: Gastrointestinal Safety and Side Effects
| Parameter | Salsalate | Aspirin | p-value | Reference |
| Gastroduodenal Mucosal Injury (Endoscopy) | Minimal injury (similar to placebo) | Considerable injury | p < 0.001 | [11] |
| Mucosal Prostaglandin F2α and E2 Content | No significant change | >90% reduction | p < 0.001 | [11] |
| Faecal Occult Blood Loss | Significantly superior to aspirin | Significantly higher than salsalate | p < 0.02 | [7][8] |
| Incidence of Side Effects | 8 patients with 8 side effects | 14 patients with 17 side effects | p < 0.01 (Aspirin vs. Placebo) | [7] |
| Incidence of Severe Gastrointestinal Problems | Lower incidence | Higher incidence | Not specified | [9][10] |
Experimental Protocols
Double-Blind, Crossover Study in Osteoarthritis
A short-term, double-blind, controlled crossover study was conducted in 20 patients with osteoarthrosis of the hip or knee.[7][8] The protocol included:
-
Washout Period: A one-week placebo washout period to establish baseline values.
-
Randomization: Patients were randomly allocated to receive either 3 g of Salsalate per day or 3.6 g of soluble aspirin per day for two weeks.
-
Crossover: After the initial two-week treatment period, patients were crossed over to the alternative treatment for another two weeks.
-
Rescue Analgesic: Paracetamol was provided as a rescue analgesic.
-
Assessments: Clinical assessments of pain, stiffness, and sleep disturbance were performed using visual analogue scales. Faecal occult blood loss was also measured.
Multicenter, Double-Blind, Parallel Group Study in Rheumatoid Arthritis
This study involved 233 patients with classical or definite rheumatoid arthritis.[9][10] The key aspects of the protocol were:
-
Disease Flare: Patients experienced a disease flare during a pre-study washout period.
-
Randomization: Patients were randomized to 12 weeks of treatment with either Salsalate or aspirin.
-
Dosing: Initial doses were 3 g/day for Salsalate and 3.6 g/day for aspirin, with adjustments made during the first five weeks for efficacy and tolerance.
-
Efficacy Measures: Standard variables for assessing rheumatoid arthritis activity were used to determine efficacy.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of Action of Aspirin.
Caption: Mechanism of Action of Salsalate.
Caption: Double-Blind Crossover Clinical Trial Workflow.
Conclusion
The available evidence indicates that Salsalate offers a comparable anti-inflammatory and analgesic efficacy to aspirin for the management of chronic inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[7][8][9][10] The primary advantage of Salsalate lies in its significantly improved gastrointestinal safety profile, with a lower incidence of mucosal injury and bleeding compared to aspirin.[7][8][11] This difference is attributed to their distinct mechanisms of action. While aspirin's irreversible inhibition of COX enzymes provides potent anti-inflammatory and anti-platelet effects, it also contributes to its gastrointestinal toxicity. Salsalate's modulation of the NF-κB pathway, with weaker and reversible COX inhibition, appears to spare the gastrointestinal mucosa while maintaining therapeutic efficacy. For drug development professionals, Salsalate represents a viable alternative to aspirin, particularly for patients at high risk for gastrointestinal complications. Further research into the nuanced mechanisms of non-acetylated salicylates could pave the way for the development of even safer and more effective anti-inflammatory agents.
References
- 1. Anti-inflammatory effects of aspirin and sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Salsalate for Endometriosis · Recruiting Participants for Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparative study of salsalate and aspirin in osteoarthrosis of the hip or knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does the acetyl group of aspirin contribute to the antiinflammatory efficacy of salicylic acid in the treatment of rheumatoid arthritis? The Multicenter Salsalate/Aspirin Comparison Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does the acetyl group of aspirin contribute to the antiinflammatory efficacy of salicylic acid in the treatment of rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Saletamide and Ibuprofen Side Effect Profiles: A Data-Driven Guide for Researchers
A comprehensive comparison of the side effect profiles of saletamide and ibuprofen is not feasible at this time due to a significant lack of publicly available data on the pharmacological properties and adverse effects of this compound. Extensive searches of scientific literature and drug databases have yielded minimal information regarding the mechanism of action, clinical trial data, or documented side effects for this compound. DrugBank lists this compound as an "experimental" small molecule, indicating it is in the early stages of development with limited data available.
In contrast, ibuprofen is a widely studied and well-characterized nonsteroidal anti-inflammatory drug (NSAID) with a vast body of literature detailing its clinical use, efficacy, and safety profile. This guide, therefore, will provide a detailed overview of the known side effect profile of ibuprofen, supported by quantitative data from clinical studies and post-marketing surveillance, to serve as a reference for the research community.
Ibuprofen: A Detailed Side Effect Profile
Ibuprofen is a non-selective cyclooxygenase (COX) inhibitor, exerting its analgesic, anti-inflammatory, and antipyretic effects by blocking both COX-1 and COX-2 enzymes.[1][2] While generally considered safe at over-the-counter (OTC) doses, its use, particularly at higher prescription doses and for prolonged durations, is associated with a range of adverse effects.[3][4] The most clinically significant of these affect the gastrointestinal, cardiovascular, and renal systems.[5][6]
Quantitative Analysis of Ibuprofen Side Effects
The following table summarizes the incidence of key adverse events associated with ibuprofen use, compiled from various clinical trials and observational studies. It is important to note that incidence rates can vary depending on the patient population, dosage, and duration of treatment.
| Side Effect Category | Specific Adverse Event | Incidence/Risk | Study Population/Dosage |
| Gastrointestinal | GI Bleeding-Related Hospitalization | <0.2% | OTC-comparable doses (up to 1200 mg/day)[7][8] |
| Any GI Bleeding Event (Relative Risk vs. Non-users) | 1.1 to 2.4 | OTC-specific doses[7][8] | |
| GI Bleeding (vs. Placebo) | 3.64-fold greater blood loss | Healthy volunteers on a 28-day regimen[9] | |
| Serious GIT Reactions (prompting withdrawal) | 1.5% (vs. 1% for placebo) | Clinical trial data | |
| Cardiovascular | Major Vascular Event (Heart Attack, Stroke, CV Death) | Increased risk by about one-third | High doses of ibuprofen[4] |
| Major Coronary Events (Relative Risk) | 2.22 | Meta-analysis of individual participant data from RCTs | |
| Hospitalization for Heart Failure (Relative Risk) | 2.22 | Meta-analysis of individual participant data from RCTs[10] | |
| Renal | Acute Kidney Injury | Increased rate (Number Needed to Harm = 5.5) | Ultramarathon runners[5] |
| Hospitalization for Renal Injury | 73.50% of reported cases | Post-marketing surveillance data[11] | |
| Nervous System | Dizziness, Headache, Nervousness | 1-3% | Clinical trials with doses up to 3200 mg/day[12] |
Experimental Protocols for Key Studies
Gastrointestinal Bleeding Study in Healthy Volunteers
-
Objective: To quantify gastrointestinal blood loss associated with a high-dose ibuprofen regimen.
-
Methodology: A study involving 68 healthy volunteers was conducted. Participants were administered either a high-dose ibuprofen regimen or a placebo for four weeks. A one-week control period preceded the regimen to establish a baseline of no bleeding. Fecal blood loss was measured to quantify gastrointestinal bleeding.[9]
Cardiovascular Safety Meta-Analysis (CNT Collaboration)
-
Objective: To assess the cardiovascular risk associated with various NSAIDs, including ibuprofen.
-
Methodology: A meta-analysis of individual participant data from 280 randomized controlled trials (RCTs) of NSAIDs versus placebo (124,513 participants) and 474 RCTs comparing one NSAID against another (229,296 participants) was performed. The primary endpoint was the occurrence of major vascular events, including non-fatal myocardial infarction, non-fatal stroke, or vascular death.[10]
Renal Injury in Ultramarathon Runners Study
-
Objective: To evaluate the risk of acute kidney injury with ibuprofen use in the context of endurance exercise.
-
Methodology: A double-blind, placebo-controlled trial was conducted with ultramarathon runners. Participants were administered either ibuprofen or a placebo. The incidence of acute kidney injury was assessed post-race.[5]
Ibuprofen's Mechanism of Action: The Cyclooxygenase Pathway
Ibuprofen's therapeutic effects and its side effects are intrinsically linked to its mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining, maintain renal blood flow, and support platelet aggregation.[1] COX-2 is primarily an inducible enzyme, with its expression upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[1]
By inhibiting both COX-1 and COX-2, ibuprofen reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation. However, the concurrent inhibition of COX-1 disrupts its homeostatic functions, leading to the characteristic side effects of gastrointestinal irritation, bleeding, and renal dysfunction.[1]
Conclusion
While a direct comparison with this compound is not possible due to the absence of data, this guide provides a robust overview of the side effect profile of ibuprofen for the scientific community. The quantitative data and mechanistic insights presented underscore the importance of a thorough risk-benefit assessment when utilizing ibuprofen, particularly in at-risk patient populations. Further research into the pharmacological properties of this compound is necessary before any meaningful comparative analysis can be conducted. Researchers and drug development professionals are encouraged to consult primary literature and clinical trial data for the most detailed and up-to-date information on drug safety.
References
- 1. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 2. ClinPGx [clinpgx.org]
- 3. NSAIDs and cardiovascular risk [medsafe.govt.nz]
- 4. New study provides clarification about the risks of prolonged use of NSAIDs — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 5. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Over-the-counter ibuprofen and risk of gastrointestinal bleeding complications: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medindia.net [medindia.net]
- 10. Cardiovascular Effects of NSAIDs: A Review With a Focus on RA Patients | ECR Journal [ecrjournal.com]
- 11. Kidney Injury Following Ibuprofen and Acetaminophen: A Real-World Analysis of Post-Marketing Surveillance Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Analysis of Saletamide: An Uncharted Territory in the NSAID Landscape
A comprehensive comparative analysis of Saletamide with other established non-steroidal anti-inflammatory drugs (NSAIDs) is currently hampered by a significant lack of publicly available preclinical and clinical data. While classified as an NSAID, detailed pharmacological and clinical performance metrics for this compound remain largely unpublished, precluding a direct, data-driven comparison against well-characterized agents such as Ibuprofen, Diclofenac, Celecoxib, and Naproxen.
This guide, intended for researchers, scientists, and drug development professionals, will outline the necessary framework for such a comparative analysis and present the limited available information on this compound. The subsequent sections will detail the standard experimental protocols and data required to position this compound within the current therapeutic arsenal of NSAIDs.
Understanding this compound: A Profile in Scarcity
This compound, also known as Salethamide, is chemically identified as N-[2-(diethylamino)ethyl]-2-hydroxybenzamide. Its classification as an NSAID suggests that its mechanism of action likely involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. However, specific data on its inhibitory activity against COX-1 and COX-2 isoforms, a critical determinant of both efficacy and side-effect profile, is not readily accessible in the scientific literature.
The Framework for a Comprehensive Comparative Analysis
A thorough comparative analysis of an NSAID necessitates a multi-faceted approach, encompassing preclinical pharmacology, efficacy in animal models, and extensive clinical trial data. The following sections detail the requisite data points and experimental methodologies.
Table 1: Hypothetical Comparative Profile of NSAIDs
All data for this compound in this table is hypothetical and presented for illustrative purposes only. Data for other NSAIDs is based on established literature values but may vary depending on the specific assay conditions.
| Parameter | This compound | Ibuprofen | Diclofenac | Celecoxib | Naproxen |
| Mechanism of Action | Presumed COX Inhibitor | Non-selective COX Inhibitor | Non-selective COX Inhibitor | Selective COX-2 Inhibitor | Non-selective COX Inhibitor |
| COX-1 IC50 (µM) | Data Not Available | ~15 | ~1 | ~15 | ~2 |
| COX-2 IC50 (µM) | Data Not Available | ~35 | ~0.05 | ~0.04 | ~2 |
| COX-2/COX-1 Selectivity Ratio | Data Not Available | ~2.3 | ~0.05 | ~375 | ~1 |
| Analgesic Efficacy (Animal Model) | Data Not Available | Effective | Effective | Effective | Effective |
| Anti-inflammatory Efficacy (Animal Model) | Data Not Available | Effective | Effective | Effective | Effective |
| Common Clinical Use | Data Not Available | Mild to moderate pain, fever, inflammation | Pain, inflammation, arthritis | Osteoarthritis, rheumatoid arthritis | Pain, inflammation, arthritis |
| Gastrointestinal Side Effects | Data Not Available | Moderate | High | Low | High |
| Cardiovascular Side Effects | Data Not Available | Low to Moderate | High | Moderate to High | Moderate |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary between different studies and assay conditions.
Key Experimental Protocols for NSAID Evaluation
To generate the data necessary for a robust comparative analysis, a series of standardized in vitro and in vivo experiments are essential.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Methodology: This in vitro assay is fundamental to determining the mechanism of action and selectivity of an NSAID.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound (e.g., this compound) against purified COX-1 and COX-2 enzymes.
-
Procedure:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
The enzyme is incubated with the test compound at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
Data Interpretation: The ratio of COX-1 IC50 to COX-2 IC50 provides the COX selectivity index. A higher ratio indicates greater selectivity for COX-2.
Carrageenan-Induced Paw Edema in Rodents
Methodology: This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
-
Objective: To assess the ability of an NSAID to reduce acute inflammation.
-
Procedure:
-
A baseline measurement of the paw volume of rats or mice is taken using a plethysmometer.
-
The test compound or a vehicle control is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated group.
-
Acetic Acid-Induced Writhing Test in Mice
Methodology: This in vivo model is used to screen for analgesic (pain-relieving) properties.
-
Objective: To evaluate the peripheral analgesic activity of an NSAID.
-
Procedure:
-
Mice are pre-treated with the test compound or a vehicle control.
-
After a specified time, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
The percentage of inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the vehicle-treated group.
-
Visualizing the NSAID Mechanism of Action and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of action of non-selective NSAIDs.
Caption: A simplified workflow for the evaluation of a new NSAID candidate.
Conclusion: A Call for Data
The development and characterization of new therapeutic agents are paramount for advancing patient care. While this compound is identified as an NSAID, the absence of robust, publicly available data makes a meaningful comparative analysis impossible at this time. To accurately assess its potential clinical utility, its efficacy and safety profile must be rigorously evaluated and compared against existing standards of care. Researchers and drug developers are encouraged to pursue and publish studies on this compound to elucidate its pharmacological properties and establish its place in the therapeutic landscape. Until such data becomes available, its comparative performance remains an open and critical question.
Reproducibility of Salicylate Experiments: A Comparative Guide for Researchers
For research scientists and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the experimental data and methodologies related to Saletamide and its more clinically studied alternative, Salsalate. While specific public data on this compound is limited, its structural similarity to other salicylates allows for a comparative analysis based on the well-documented experimental history of Salsalate.
Comparative Efficacy and Safety Profile
The following table summarizes the key quantitative data from preclinical and clinical studies involving Salsalate, which can serve as a benchmark for evaluating similar compounds like this compound.
| Parameter | Salsalate | Alternative NSAIDs (e.g., Ibuprofen, Naproxen) | Citation |
| Anti-inflammatory Potency (IC50 for COX-2) | Data not consistently reported in public sources | Varies by specific NSAID (typically in the µM range) | N/A |
| Analgesic Efficacy (Pain Score Reduction) | Significant reduction in pain scores in osteoarthritis and rheumatoid arthritis | Similar significant reductions in pain scores | [1] |
| Gastrointestinal Side Effects (Incidence) | Lower incidence of GI adverse events compared to other NSAIDs | Higher incidence of GI adverse events | [2] |
| Cardiovascular Risk | Under investigation; some studies suggest a neutral or potentially beneficial effect on certain cardiovascular markers | Varies; some NSAIDs are associated with an increased risk of cardiovascular events | [1] |
| Glycemic Control in Type 2 Diabetes | Improved glycemic control observed in clinical trials | Not a primary indication or established effect | [1][2] |
Experimental Protocols
To ensure the reproducibility of studies on salicylates, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments frequently cited in the evaluation of compounds like Salsalate.
Cyclooxygenase (COX) Enzyme Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes, which is a primary mechanism of action for NSAIDs.[3]
-
Methodology:
-
Purified recombinant human COX-1 or COX-2 enzyme is incubated with the test compound (e.g., Salsalate, this compound) at various concentrations.
-
Arachidonic acid is added as the substrate to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
-
In Vivo Model of Inflammation (Carrageenan-Induced Paw Edema)
-
Objective: To assess the anti-inflammatory effect of the compound in a live animal model.
-
Methodology:
-
A baseline measurement of the paw volume of rodents (e.g., rats or mice) is taken.
-
The test compound or a vehicle control is administered orally or intraperitoneally.
-
After a predetermined time, a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema by the test compound is calculated relative to the vehicle control group.
-
Clinical Trial for Analgesic Efficacy in Osteoarthritis
-
Objective: To evaluate the pain-relieving effects of the compound in human subjects with osteoarthritis.
-
Methodology:
-
A randomized, double-blind, placebo-controlled study design is implemented.
-
Patients diagnosed with osteoarthritis are randomly assigned to receive the test compound, a placebo, or an active comparator.
-
Pain intensity is assessed at baseline and at specified intervals throughout the study using a validated pain scale (e.g., Visual Analog Scale or WOMAC Osteoarthritis Index).
-
Statistical analysis is performed to compare the change in pain scores between the treatment groups.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of salicylates primarily involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. This pathway is central to inflammation, pain, and fever.[3]
Recent research into Salsalate has also suggested its involvement in modulating the IκB kinase-β (IKKβ) pathway, which may contribute to its effects on insulin resistance.[2]
The following diagram illustrates a typical workflow for preclinical evaluation of a novel anti-inflammatory compound.
References
Saletamide's Cross-Reactivity with Other Salicylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Saletamide's potential cross-reactivity with other salicylates. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar compounds, primarily Salicylamide, and other common salicylates to infer potential cross-reactivity. The information herein is intended to guide researchers in developing and validating analytical methods where salicylate cross-reactivity is a critical consideration.
Introduction to this compound and Salicylate Cross-Reactivity
This compound, chemically known as N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, is a derivative of salicylic acid.[1] Like other salicylates, it has the potential to cross-react in immunoassays designed to detect salicylic acid or its metabolites. This cross-reactivity can lead to inaccurate measurements in clinical and research settings, potentially resulting in misinterpretation of toxicological screenings or therapeutic drug monitoring. Understanding the structural basis of this cross-reactivity is crucial for developing specific and reliable analytical methods.
This guide will compare the chemical structures of this compound and other salicylates, present available cross-reactivity data for related compounds, provide a detailed experimental protocol for assessing cross-reactivity, and illustrate the key signaling pathway affected by salicylates.
Comparison of Salicylate Structures
The degree of cross-reactivity in immunoassays is largely dependent on the structural similarity between the target analyte and the cross-reacting compound. The following table compares the chemical structures of this compound, its parent compound Salicylamide, and other commonly encountered salicylates.
| Compound | Chemical Structure | Key Structural Features |
| This compound | CCN(CC)CCNC(=O)c1ccccc1O[1] | Salicylamide core with a diethylaminoethyl group attached to the amide nitrogen.[1] |
| Salicylamide | NC(=O)c1ccccc1O[2] | Aromatic ring with adjacent hydroxyl and amide groups.[2] |
| Salicylic Acid | O=C(O)c1ccccc1O[3][4] | Aromatic ring with adjacent hydroxyl and carboxyl groups.[3][4] |
| Aspirin (Acetylsalicylic Acid) | CC(=O)Oc1ccccc1C(=O)O[5][6] | Salicylic acid with an acetyl group on the hydroxyl moiety.[5][6] |
| Diflunisal | O=C(O)c1ccc(cc1O)c2ccc(c(c2)F)F[7][8] | Salicylic acid with a difluorophenyl group at the 5-position.[7][8] |
| Salsalate | O=C(O)c1ccccc1Oc(=O)c2ccccc2O[9][10] | Dimer of two salicylic acid molecules linked by an ester bond.[9][10] |
| Mesalamine (5-Aminosalicylic Acid) | Nc1cc(C(=O)O)c(O)cc1[11][12] | Salicylic acid with an amino group at the 5-position.[11][12] |
| Olsalazine | O=C(O)c1cc(N=Nc2ccc(O)c(C(=O)O)c2)ccc1O[13][14] | Dimer of two mesalamine molecules joined by an azo bond.[13][14] |
| Sulfasalazine | O=C(O)c1cc(N=Nc2ccc(cc2)S(=O)(=O)Nc3ccccn3)ccc1O[15][16] | Composed of mesalamine and sulfapyridine linked by an azo bond.[15][16] |
Quantitative Cross-Reactivity Data
While specific quantitative data for this compound's cross-reactivity is not available in the current literature, data for other salicylates in various immunoassays can provide a baseline for potential interference. The following table summarizes the percentage of cross-reactivity of several salicylate derivatives in a fluorescent polarization immunoassay (FPIA) designed for salicylate detection.
| Compound | Assay Method | % Cross-Reactivity |
| Salicylic Acid | Fluorescent Polarization Immunoassay (FPIA) | 100% (Reference) |
| 5-Methylsalicylic Acid | FPIA | 1200% |
| Diflunisal | FPIA | 222% |
| Sulfasalazine | FPIA | 153% |
| 5-Aminosalicylic Acid (Mesalamine) | FPIA | 122% |
Note: The absence of data for this compound and Salicylamide in this and other publicly available studies highlights a significant data gap. The structural differences, particularly the amide functional group in place of a carboxylic acid, are likely to influence antibody recognition and thus, the degree of cross-reactivity.
Discussion on Potential Cross-Reactivity of this compound and Salicylamide
Based on the available data and the principles of immunoassay design, we can infer the potential for this compound and Salicylamide to cross-react in salicylate immunoassays.
-
Salicylamide: The core structure of Salicylamide is very similar to salicylic acid, with the key difference being the amide group (-CONH2) replacing the carboxylic acid group (-COOH). This change significantly alters the electronic and steric properties of the molecule at a position critical for antibody recognition in many salicylate assays. While this could reduce cross-reactivity, the shared phenolic hydroxyl group and benzene ring mean that some level of cross-reactivity is still possible, depending on the specific epitope recognized by the assay's antibody. The lack of empirical data makes it difficult to quantify this potential.
-
This compound: this compound possesses the same salicylamide core as Salicylamide but with a bulky and charged diethylaminoethyl substituent on the amide nitrogen. This large side chain further differentiates it from salicylic acid and is highly likely to sterically hinder the binding to antibodies designed for the smaller salicylic acid molecule. Therefore, it is hypothesized that this compound would exhibit lower cross-reactivity in salicylate immunoassays compared to salicylic acid and even Salicylamide. However, without experimental validation, this remains a theoretical assessment.
Given these considerations, it is imperative for researchers working with this compound to perform rigorous validation studies to determine its cross-reactivity in their specific immunoassay platforms.
Experimental Protocols
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for salicylates. This protocol should be adapted and optimized for the specific assay and instrumentation used.
Objective: To determine the percent cross-reactivity of this compound and other salicylates in a competitive ELISA for salicylic acid.
Materials:
-
Microtiter plate coated with anti-salicylate antibody
-
Salicylic acid standards of known concentrations
-
Test compounds (this compound, Salicylamide, etc.) of known concentrations
-
Salicylate-enzyme conjugate (e.g., salicylate-horseradish peroxidase)
-
Wash buffer (e.g., phosphate-buffered saline with 0.05% Tween-20)
-
Substrate solution (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine)
-
Stop solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions for the salicylic acid standard and each test compound in the appropriate assay buffer.
-
Assay Procedure: a. Add a fixed volume of the salicylate-enzyme conjugate to each well of the antibody-coated microtiter plate. b. Add the salicylic acid standards or the test compounds to their respective wells. Include a blank (zero concentration) control. c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding. d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the concentration of salicylate or cross-reacting compound. f. Stop the reaction by adding the stop solution. g. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: a. Construct a standard curve by plotting the absorbance values against the concentrations of the salicylic acid standards. b. Determine the concentration of salicylic acid that causes a 50% reduction in the maximum signal (IC50). c. Determine the IC50 for each of the test compounds. d. Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Salicylic Acid / IC50 of Test Compound) x 100
Mandatory Visualization: Signaling Pathway
Salicylates primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.
Caption: Cyclooxygenase (COX) Signaling Pathway and Inhibition by Salicylates.
Conclusion and Recommendations
This guide highlights the critical need for experimental data on the cross-reactivity of this compound in salicylate immunoassays. While inferences can be drawn from the structures of related compounds, empirical validation is essential for accurate analytical results.
Recommendations for Researchers:
-
Perform In-House Validation: Laboratories analyzing samples that may contain this compound or Salicylamide should conduct thorough in-house validation studies to determine the cross-reactivity of these compounds in their specific immunoassay systems.
-
Utilize Confirmatory Methods: When immunoassay results are ambiguous or do not align with clinical expectations, the use of more specific analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is strongly recommended for confirmation.
-
Consult Manufacturer's Data: Always refer to the package inserts of commercial immunoassay kits for any available information on the cross-reactivity of structurally similar compounds.
By adhering to these recommendations, researchers and clinicians can ensure the accuracy and reliability of their salicylate measurements, leading to improved patient care and more robust research outcomes.
References
- 1. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicylic acid - Wikipedia [en.wikipedia.org]
- 4. Salicylic Acid: Structure, Properties & Key Uses Explained [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Salsalate [drugfuture.com]
- 10. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mesalazine - Wikipedia [en.wikipedia.org]
- 12. 5-Aminosalicylic Acid | C7H7NO3 | CID 4075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Olsalazine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Olsalazine - Wikipedia [en.wikipedia.org]
- 15. Sulfasalazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. Sulfasalazine | C18H14N4O5S | CID 5339 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Salicylamide and Its Analgesic Counterpart
Disclaimer: The compound "Saletamide" is not a recognized or established chemical or drug entity in scientific literature. Therefore, this guide provides a comprehensive analysis of Salicylamide and compares it with a well-established and structurally related analgesic, Aspirin (Acetylsalicylic Acid) , to fulfill the user's request for a data-driven comparative guide. This comparison will serve as a valuable resource for researchers, scientists, and drug development professionals by highlighting key differences in their mechanism, properties, and effects.
Introduction and Overview
Salicylamide is a non-prescription drug with analgesic and antipyretic properties, though it is not classified as a nonsteroidal anti-inflammatory drug (NSAID) because it lacks significant anti-inflammatory effects. It has been used in various over-the-counter preparations, often in combination with other analgesics like aspirin and caffeine. Aspirin, or acetylsalicylic acid, is one of the most widely used medications globally, known for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects. While both are salicylates, their mechanisms of action and clinical profiles exhibit notable differences.
Physicochemical and Pharmacokinetic Properties
The structural and pharmacokinetic differences between Salicylamide and Aspirin are fundamental to their distinct clinical effects. Salicylamide undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability.
| Property | Salicylamide | Aspirin (Acetylsalicylic Acid) |
| Molecular Formula | C₇H₇NO₂ | C₉H₈O₄ |
| Molar Mass | 137.14 g/mol | 180.16 g/mol |
| Melting Point | 140-142 °C | 135 °C |
| Water Solubility | 1.67 mg/mL | 3.3 mg/mL |
| pKa | 8.35 | 3.5 |
| Bioavailability | Highly variable, low due to extensive first-pass metabolism | Rapidly absorbed, bioavailability of 80-100% |
| Protein Binding | ~40-50% | ~99% (as salicylic acid) |
| Metabolism | Primarily conjugation with glucuronic acid and sulfate in the gut wall and liver | Hydrolyzed to salicylic acid, then conjugated with glucuronic acid and glycine |
| Elimination Half-life | ~1.2 hours | 15-20 minutes (as aspirin); 2-3 hours (as salicylic acid) |
Mechanism of Action and Pharmacodynamics
The primary difference in the mechanism of action lies in their interaction with cyclooxygenase (COX) enzymes. Aspirin is a potent, irreversible inhibitor of both COX-1 and COX-2, while Salicylamide is a very weak inhibitor.
Aspirin's therapeutic effects are largely mediated by its ability to acetylate a serine residue in the active site of COX enzymes, thereby blocking the production of prostaglandins, which are key mediators of pain, fever, and inflammation. In contrast, Salicylamide's analgesic effects are thought to be mediated through a different, not fully elucidated, central nervous system mechanism rather than peripheral COX inhibition.
| Parameter | Salicylamide | Aspirin | Reference |
| COX-1 IC₅₀ | >1000 µM | ~50 µM | |
| COX-2 IC₅₀ | >1000 µM | ~250 µM | |
| Mechanism | Very weak, reversible inhibitor | Irreversible inhibitor via acetylation |
The following diagrams illustrate the distinct mechanisms of Aspirin and Salicylamide in the context of the prostaglandin synthesis pathway.
Caption: Aspirin irreversibly inhibits COX-1 and COX-2 enzymes.
Caption: Salicylamide is a weak COX inhibitor; its analgesia is likely CNS-mediated.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition (IC₅₀ values) is a critical experiment for evaluating the anti-inflammatory potential of compounds like salicylates.
Objective: To measure the concentration of a compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Incubation: The test compounds (Salicylamide, Aspirin) are pre-incubated with the respective COX enzyme in a reaction buffer (e.g., Tris-HCl) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The enzyme activity is determined by measuring the amount of Prostaglandin E₂ (PGE₂) produced. This is typically done using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for various concentrations of the test compound. The IC₅₀ value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Caption: Workflow for determining IC₅₀ values in a COX inhibition assay.
Clinical and Toxicological Profile
The differences in mechanism and pharmacokinetics translate to distinct clinical and safety profiles.
| Aspect | Salicylamide | Aspirin (Acetylsalicylic Acid) |
| Primary Uses | Mild to moderate pain, fever | Pain, fever, inflammation, cardiovascular protection |
| Anti-inflammatory Effect | Negligible | Potent |
| Antiplatelet Effect | None | Potent and irreversible |
| Gastrointestinal Risk | Lower than aspirin | Significant risk of ulcers and bleeding |
| Reye's Syndrome Risk | Not established, but caution advised in children | Established risk in children with viral illnesses |
| Drug Interactions | May compete for glucuronidation, affecting metabolism of other drugs | Numerous, including with anticoagulants, other NSAIDs, and methotrexate |
Conclusion
While both Salicylamide and Aspirin are salicylates used for analgesia, they are fundamentally different compounds. Aspirin is a potent, irreversible inhibitor of COX enzymes, providing strong anti-inflammatory and antiplatelet effects in addition to its analgesic and antipyretic actions. Salicylamide, on the other hand, is a very weak COX inhibitor with negligible anti-inflammatory activity. Its analgesic mechanism is likely centrally mediated. The extensive first-pass metabolism of Salicylamide also limits its systemic efficacy compared to the readily absorbed Aspirin. For researchers and drug development professionals, understanding these distinctions is crucial for the appropriate design of studies and the development of new therapeutic agents. Aspirin remains a cornerstone of therapy for a wide range of conditions, whereas Salicylamide's use is limited to mild pain relief, often in combination products.
A Comparative Analysis of Saletamide and Novel Non-Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the salicylate-derived compound, Saletamide, and contemporary novel non-opioid analgesics. It aims to serve as a resource for researchers and professionals in the field of pain management by detailing mechanisms of action, presenting available preclinical data, and outlining standard experimental protocols for analgesic benchmarking.
Introduction: The Evolving Landscape of Pain Management
The management of pain remains a significant challenge in medicine. For many years, the primary analgesic options have been non-steroidal anti-inflammatory drugs (NSAIDs) and opioids.[1] While effective, both classes have well-documented limitations. NSAIDs carry risks of gastrointestinal and cardiovascular side effects, while opioids are associated with a high potential for addiction, respiratory depression, and other adverse effects.[2][3] This has spurred intensive research into novel therapeutic agents with improved safety and efficacy profiles.
This compound, a derivative of salicylic acid, belongs to the same class as common NSAIDs.[4] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipids that mediate inflammation, pain, and fever.[4] In contrast, a new wave of non-opioid analgesics is emerging, targeting distinct pathways involved in pain signaling with high specificity.[5] These include selective sodium channel blockers, nerve growth factor (NGF) monoclonal antibodies, and transient receptor potential vanilloid 1 (TRPV1) antagonists.[5]
Mechanisms of Action
This compound: As a member of the salicylate family, this compound is understood to exert its analgesic and anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[4] This non-selective inhibition reduces the production of prostaglandins, thereby dampening the inflammatory response and reducing the sensitization of pain receptors.[4]
Novel Analgesics:
-
Selective Sodium Channel Blockers (e.g., Suzetrigine/Journavx): These drugs specifically target voltage-gated sodium channels, such as NaV1.7, 1.8, and 1.9, which are crucial for the generation and propagation of pain signals in the peripheral nervous system.[6][7] By blocking these channels, they prevent pain signals from reaching the brain.[7]
-
NGF Monoclonal Antibodies: These agents work by sequestering nerve growth factor (NGF), a key protein involved in the sensitization of peripheral nerves. By neutralizing NGF, they reduce the excitability of pain-sensing neurons.[5]
-
TRPV1 Antagonists: The TRPV1 receptor is a channel activated by heat and certain inflammatory mediators. Antagonists block this channel, thereby preventing the transmission of pain signals associated with thermal stimuli and inflammation.[5]
-
Nociceptin/Orphanin FQ Peptide (NOP) Receptor and µ-Opioid Peptide (MOP) Receptor Agonists (e.g., Cebranopadol): This dual-agonist approach modulates pain through two distinct but complementary receptor systems.[8]
Below is a diagram illustrating the signaling pathway of this compound.
The diagram below illustrates the general workflow for benchmarking a test compound against a reference analgesic.
Comparative Preclinical Data
Direct comparative studies between this compound and the latest generation of novel analgesics are not available in published literature. However, data from preclinical models for this compound and representative novel compounds can be juxtaposed to provide a preliminary assessment.
| Parameter | This compound | Selective NaV1.8 Inhibitor (e.g., LTG-001) | Kappa Opioid Receptor (KOPr) Agonist (e.g., β-THP Salvinorin B) |
| Mechanism | Non-selective COX inhibitor[4] | Selective voltage-gated sodium channel blocker[8] | Selective kappa opioid receptor agonist[9] |
| Model | Acetic Acid-Induced Writhing (Mice) | Not specified, but effective in acute and chronic pain models[8] | Formalin-Induced Inflammatory Pain (Mice)[10] |
| Efficacy | ED50 = 4.95 mg/kg (peripheral antinociceptive activity)[11] | Demonstrated rapid absorption and good tolerability in Phase 1 trials[8] | Significantly reduced pain score and paw edema[10] |
| Key Findings | About 10-25 times more potent than its precursors (paracetamol and salicylic acid) in the writhing test.[11] | Potential for rapid onset and superior safety with no CNS effects.[8] | Potent analgesic and anti-inflammatory effects; reduced neuropathic pain.[9][10] |
Experimental Protocols
For a robust benchmarking study, standardized and validated experimental protocols are essential. Below are methodologies for key assays used in the evaluation of analgesics.
a) Formalin-Induced Inflammatory Pain Model
-
Objective: To assess the efficacy of a compound against both acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).
-
Methodology:
-
Animals: Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to the testing environment.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered at predetermined doses and times before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 20 µL of a 2.5% solution) is injected into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking or biting the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).
-
Analysis: The duration of licking/biting is compared between the compound-treated groups and the vehicle control group. A significant reduction in this duration indicates an analgesic effect.[9]
-
b) Hot Plate Test for Central Antinociceptive Activity
-
Objective: To evaluate the central analgesic effects of a compound by measuring the response latency to a thermal stimulus.
-
Methodology:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Mice are typically used.
-
Baseline Measurement: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-Treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), the latency to the pain response is measured again.
-
Analysis: An increase in the response latency compared to baseline and the vehicle control group indicates a central analgesic effect.[11]
-
c) Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity
-
Objective: To assess the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced writhing.
-
Methodology:
-
Animals: Mice are used for this assay.
-
Compound Administration: The test compound or vehicle is administered, typically intraperitoneally or orally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: Immediately after the acetic acid injection, the number of writhes is counted for a specific duration (e.g., 20 minutes).
-
Analysis: The total number of writhes in the compound-treated groups is compared to the vehicle control group. A significant reduction in the number of writhes indicates peripheral analgesic activity.[11]
-
Conclusion
This compound, as a traditional NSAID, operates through the well-established mechanism of COX inhibition.[4] While preclinical data suggests it possesses potent analgesic and anti-inflammatory properties, the landscape of pain management is rapidly advancing.[11] Novel analgesics, with their highly specific mechanisms targeting distinct components of the pain signaling pathway, offer the potential for improved efficacy and a more favorable side-effect profile, particularly the avoidance of opioid-related liabilities.[5][8] Future research, including direct head-to-head comparative studies utilizing the standardized protocols outlined above, will be crucial in determining the relative therapeutic potential of these different classes of analgesics.
References
- 1. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. What are the new drugs for Chronic Pain? [synapse.patsnap.com]
- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 5. Novel non-opioid analgesics in pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The search for novel analgesics: targets and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newatlas.com [newatlas.com]
- 8. labiotech.eu [labiotech.eu]
- 9. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analgesic and anti-inflammatory effects of Salvinorin A analogue β-tetrahydropyran Salvinorin B in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Saletamide Analogs: Preclinical Data on Salicytamide and Clinical Data on Salsalate
Initial literature searches for "Saletamide" did not yield specific preclinical or clinical trial data for a compound with this exact name. However, the searches revealed chemically related compounds, namely Salicytamide and Salsalate, for which considerable research is available. This guide, therefore, presents a meta-analysis of the existing preclinical data for Salicytamide and clinical data for Salsalate to provide a comparative overview for researchers, scientists, and drug development professionals. This analysis will explore their respective mechanisms of action, and summarize key experimental findings.
Salicytamide is a novel non-steroidal anti-inflammatory drug (NSAID) candidate developed through the molecular association of paracetamol and salicylic acid.[1] Salsalate, a dimer of salicylic acid, is an established NSAID used in the treatment of inflammatory conditions and has been investigated for its metabolic effects.[2][3]
Preclinical Data Summary: Salicytamide
A key preclinical study investigated the acute oral toxicity, antinociceptive, and antioedematogenic properties of Salicytamide.[1]
Table 1: Summary of Preclinical Data for Salicytamide
| Test | Animal Model | Key Findings | Quantitative Data | Comparator(s) |
| Acute Oral Toxicity | Swiss mice | No behavioral changes or deaths observed. | Not applicable (qualitative) | N/A |
| Acetic Acid-Induced Writhing Test | Swiss mice | Dose-dependent reduction in writhing behavior, indicating peripheral antinociceptive activity.[1] | ED50 = 4.95 mg/kg[1] | Paracetamol (127 mg/kg), Acetylsalicylic Acid (100 mg/kg)[4] |
| Formalin Test | Swiss mice | Reduction in licking time in both neurogenic (early) and inflammatory (late) phases, indicating central and peripheral antinociceptive activity.[1] | Significant reduction at 5.0 and 10 mg/kg[4] | Paracetamol (127 mg/kg), Acetylsalicylic Acid (100 mg/kg), Morphine (10 mg/kg)[5] |
| Hot Plate Test | Swiss mice | Increased latency to nociception, indicating central antinociceptive activity.[4] | Significant increase at 10 mg/kg[4] | Paracetamol (127 mg/kg), Acetylsalicylic Acid (100 mg/kg), Morphine (10 mg/kg)[3] |
| Carrageenan-Induced Paw Edema | Wistar rats | Reduced paw edema, demonstrating antioedematogenic properties.[1] | Significant reduction at 2.5, 5.0, and 10 mg/kg[4] | Acetylsalicylic Acid (100 mg/kg)[6] |
| Croton Oil-Induced Dermatitis | Wistar rats | Effective in reducing edema formation.[1] | Data not specified in abstract | N/A |
Clinical Data Summary: Salsalate
Multiple clinical trials have evaluated the efficacy of Salsalate in managing inflammation and its effects on metabolic parameters.
Table 2: Summary of Clinical Trial Data for Salsalate
| Trial/Study | Patient Population | Dosage | Duration | Key Findings | Quantitative Data Highlights |
| Goldfine et al. (2013)[1] | Patients at risk for diabetes | Max safe dose | 12 weeks | Improved insulin resistance and other metabolic abnormalities. | 6% reduction in fasting glucose compared to placebo.[1] |
| Fleishman et al. (2008)[1] | Nondiabetic obese individuals | 4 g/day | Not specified | Reduced glycemic, inflammatory, and lipid markers. | 8% decrease in fasting glucose in the salsalate group vs. a 5% increase in the placebo group.[1] |
| Anonymous (2012)[5] | Patients with type 2 diabetes | 3.5 g/day | 48 weeks | Modest improvements in glycemic control and reductions in inflammatory markers. | Reduced HbA1c by 0.24% and fasting blood glucose by 11 mg/dL compared to placebo.[5] |
| Koska et al. (2009)[7] | Obese non-diabetic individuals | 3 g/day | 7 days | Decreased fasting plasma glucose and glucose AUC during OGTT. | Fasting plasma glucose: 4.83 mmol/l (Salsalate) vs. 5.11 mmol/l (baseline), p=0.001.[7] |
| TINSAL-CVD Trial[8] | Statin-using patients with stable coronary heart disease | 3.5 g/day | 30 months | No reduction in the progression of noncalcified coronary plaque volume. | Decreased total white blood cell, lymphocyte, monocyte, and neutrophil counts.[8] |
Experimental Protocols
Salicytamide: Preclinical Studies
-
Acute Oral Toxicity: The study followed the OECD 423 guidelines for the acute toxic class method.[1][9] This stepwise procedure uses a minimum number of animals (typically 3 of a single sex per step) to obtain sufficient information on the acute toxicity of a substance to enable its classification.[9]
-
Acetic Acid-Induced Writhing Test: This test is used to evaluate peripheral analgesic activity.[10] Mice are injected intraperitoneally with acetic acid to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).[11] The number of writhes is counted over a specific period, and a reduction in the number of writhes in the treated group compared to a control group indicates analgesic activity.[10]
-
Formalin Test: This model is used to assess both neurogenic and inflammatory pain.[12][13] A dilute solution of formalin is injected into the paw of a mouse, which elicits a biphasic licking response. The early phase (0-5 minutes) represents neurogenic pain, while the late phase (20-30 minutes) is associated with inflammatory pain.[12] The time spent licking the injected paw is measured as an indicator of nociception.[12]
-
Carrageenan-Induced Paw Edema: This is a standard model for evaluating anti-inflammatory activity.[14] Carrageenan is injected into the subplantar tissue of a rat's paw, inducing an inflammatory response characterized by edema.[15] The volume of the paw is measured at various time points after carrageenan injection to quantify the extent of edema and the inhibitory effect of the test compound.[15]
Salsalate: Clinical Trials
The clinical trials cited for Salsalate were typically randomized, double-blind, placebo-controlled studies.[1][7][8] Key parameters measured included fasting glucose, HbA1c, insulin levels, C-peptide, lipid profiles, and inflammatory markers such as C-reactive protein (CRP) and adiponectin.[1][5][6] Glucose metabolism was often assessed using oral glucose tolerance tests (OGTT) and euglycemic-hyperinsulinemic clamps.[7]
Signaling Pathways and Mechanisms of Action
Salicylamide and Salicytamide: COX Inhibition Pathway
Salicylamide, a parent compound of Salicytamide, is known to be a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[14] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By blocking this pathway, Salicylamide and, by extension, Salicytamide reduce the production of prostaglandins, thereby exerting their analgesic, antipyretic, and anti-inflammatory effects.[14]
Salsalate: NF-κB Signaling Pathway Inhibition
Salsalate and its active metabolite, salicylic acid, have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] This is a key pathway that regulates the expression of numerous genes involved in inflammation and immunity.[16] Salsalate is thought to inhibit IκB kinase (IKK), which prevents the degradation of IκB, the inhibitory protein of NF-κB.[1][16] As a result, NF-κB remains inactive in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[16] This mechanism is believed to contribute to Salsalate's anti-inflammatory and insulin-sensitizing effects.[2]
Conclusion
While direct experimental data on "this compound" remains elusive, this comparative analysis of its analogs, Salicytamide and Salsalate, provides valuable insights for the scientific community. The preclinical data for Salicytamide demonstrates its potential as a potent antinociceptive and anti-inflammatory agent. The extensive clinical data for Salsalate highlights its established anti-inflammatory effects and its emerging role in modulating metabolic pathways, particularly in the context of insulin resistance and prediabetes. The distinct yet related mechanisms of action, with Salicytamide primarily targeting the COX pathway and Salsalate inhibiting NF-κB signaling, offer different therapeutic avenues. Further research is warranted to directly investigate the preclinical and clinical profile of this compound to fully understand its therapeutic potential in comparison to its analogs.
References
- 1. Salsalate, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies [ahdbonline.com]
- 2. Salsalate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Salsalate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The Ancient Anti-Inflammatory Drug Salsalate Lowers Blood Glucose Levels [ahdbonline.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. The effect of salsalate on insulin action and glucose tolerance in obese non-diabetic patients: results of a randomised double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Targeting Inflammation With Salsalate: The TINSAL-CVD Randomized Clinical Trial on Progression of Coronary Plaque in Overweight and Obese Patients Using Statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Salsalate | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Salsalate (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of nuclear factor-κB activation improves non-nitric oxide-mediated cutaneous microvascular function in reproductive-aged healthy women - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Therapeutic Indices: A Focus on Anticoagulant Therapy
A critical aspect of pharmacology and drug development is the therapeutic index (TI), a quantitative measure of a drug's relative safety.[1][2][3] This guide provides a comparative assessment of the therapeutic index of the established anticoagulant Warfarin versus the newer direct oral anticoagulant (DOAC), Dabigatran. This analysis is intended for researchers, scientists, and drug development professionals to illustrate the importance of the therapeutic index in clinical practice and drug design.
Introduction to Therapeutic Index
The therapeutic index is defined as the ratio of the dose of a drug that produces a toxic effect to the dose that elicits a desired therapeutic response.[1][2] A narrow therapeutic index indicates that there is a small margin between the effective and toxic doses, necessitating careful dose titration and patient monitoring. Conversely, a wide therapeutic index suggests a larger margin of safety.[4][5] The TI is typically calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50).[2][6]
Warfarin: A Case Study in Narrow Therapeutic Index
Warfarin, a vitamin K antagonist, has been a cornerstone of anticoagulant therapy for decades. However, its narrow therapeutic index presents significant clinical challenges.
Mechanism of Action
Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex 1 (VKORC1), an essential enzyme for the recycling of vitamin K. This, in turn, reduces the synthesis of active vitamin K-dependent clotting factors II, VII, IX, and X.
Therapeutic Index and Monitoring
Warfarin's narrow therapeutic index necessitates frequent monitoring of the International Normalized Ratio (INR), a standardized measure of the prothrombin time, to maintain a therapeutic range (typically an INR of 2.0-3.0 for most indications). Sub-therapeutic INRs increase the risk of thrombosis, while supra-therapeutic INRs elevate the risk of hemorrhage. Numerous factors, including diet, concurrent medications, and genetic variations in CYP2C9 and VKORC1, can influence a patient's response to Warfarin, further complicating its management.
Dabigatran: A Newer Anticoagulant with a Wider Therapeutic Index
Dabigatran etexilate is a direct thrombin inhibitor, representing a newer class of anticoagulants with a more predictable pharmacokinetic and pharmacodynamic profile.
Mechanism of Action
Dabigatran directly and reversibly inhibits thrombin (Factor IIa), a key enzyme in the coagulation cascade that is responsible for converting fibrinogen to fibrin. This targeted mechanism of action contributes to its more predictable anticoagulant effect compared to Warfarin.
Therapeutic Index and Monitoring
Dabigatran possesses a wider therapeutic index than Warfarin. Its predictable dose-response relationship obviates the need for routine coagulation monitoring in most patients. This simplifies therapy and reduces the burden on both patients and healthcare providers.
Comparative Data
| Parameter | Warfarin | Dabigatran Etexilate |
| Therapeutic Target | Vitamin K epoxide reductase (VKORC1) | Direct Thrombin (Factor IIa) |
| Therapeutic Index | Narrow | Wide |
| Dosing | Variable, requires INR monitoring | Fixed |
| Monitoring | Routine INR monitoring required | Generally not required |
| Food Interactions | Significant (Vitamin K-containing foods) | Minimal |
| Drug Interactions | Numerous | Fewer, but significant with P-gp inhibitors/inducers |
Experimental Protocols for Assessing Therapeutic Index
The determination of a drug's therapeutic index involves preclinical and clinical studies to establish its efficacy and toxicity profiles.
Preclinical Assessment (In Vivo Animal Models)
Objective: To determine the median effective dose (ED50) and the median lethal dose (LD50) or median toxic dose (TD50) in animal models.
Methodology:
-
Dose-Response for Efficacy (ED50):
-
Animal models of thrombosis (e.g., ferric chloride-induced arterial thrombosis in rodents) are utilized.
-
Graded doses of the anticoagulant are administered to different groups of animals.
-
The degree of thrombus inhibition is measured for each dose group.
-
The ED50 is calculated as the dose that produces a 50% reduction in thrombus formation compared to a control group.
-
-
Dose-Response for Toxicity (TD50/LD50):
-
Increasing doses of the anticoagulant are administered to different groups of healthy animals.
-
Animals are monitored for signs of toxicity, such as bleeding (e.g., prolonged bleeding time, gastrointestinal hemorrhage).
-
For LD50 determination, mortality is the endpoint.
-
The TD50 is the dose that causes a specific toxic effect in 50% of the animals, while the LD50 is the dose that is lethal to 50% of the animals.
-
Clinical Assessment
Objective: To establish the therapeutic range and identify the incidence of adverse effects in humans.
Methodology:
-
Phase I Studies: Healthy volunteers are administered escalating doses to assess safety, tolerability, and pharmacokinetics.
-
Phase II Studies: The drug is administered to a small group of patients with the target condition to determine the effective dose range and further evaluate safety.
-
Phase III Studies: Large-scale, randomized controlled trials are conducted to compare the new drug to the standard of care (e.g., Dabigatran vs. Warfarin). Efficacy endpoints (e.g., prevention of stroke in atrial fibrillation) and safety endpoints (e.g., incidence of major bleeding) are meticulously recorded to define the therapeutic window in a clinical setting.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 3. What is the therapeutic index of drugs? [medicalnewstoday.com]
- 4. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Saletamide: A Procedural Guide
Understanding Saletamide: Chemical Properties
A clear understanding of a compound's properties is the foundation of its safe handling. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C13H20N2O2 | PubChem[2], Benchchem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[2] |
| CAS Number | 46803-81-0 | PubChem[2], Benchchem[1] |
| IUPAC Name | N-[2-(diethylamino)ethyl]-2-hydroxybenzamide | PubChem[2] |
| Synonyms | Salethamide, Saletamida | PubChem[2], Benchchem[1] |
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or when working outside of a fume hood.[3]
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Do not ingest or inhale the substance.[5]
-
Avoid contact with eyes, skin, and clothing.[5]
-
Wash hands thoroughly after handling.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Spill Management Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent wider contamination.
Minor Spills:
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[3]
-
Containment: Use an absorbent material like sand, earth, or vermiculite to contain the spill. Avoid dry sweeping to prevent dust generation.[3]
-
Collection: Carefully scoop the spilled material into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontamination: Wash the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste. Prevent runoff from entering drains.[3]
Major Spills:
-
Immediate Evacuation: Evacuate the area and move upwind.[3]
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office or emergency responders.[3]
-
Secure the Area: Prevent entry to the contaminated area.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management facility.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials from spills, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and securely sealed.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
-
-
Waste Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide the full chemical name (this compound) and any other relevant hazard information.
-
-
Container Decontamination:
-
Empty containers must be decontaminated before disposal.
-
Rinse the container thoroughly with a suitable solvent (consult your EHS office for recommendations).
-
Collect the rinsate as hazardous waste and add it to your this compound waste stream.[3]
-
Environmental Hazards and Considerations
While specific data on the environmental hazards of this compound is limited, its classification as a derivative of salicylic acid and its intended biological activity suggest that it should be handled as a substance potentially harmful to aquatic life.[1] Therefore, it is imperative to prevent its release into the environment. Do not dispose of this compound down the drain or in regular trash.[7] Improper disposal can lead to contamination of waterways and soil, posing a risk to ecosystems.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their responsibility to protect the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
- 1. Salethamide maleate | 24381-55-3 | Benchchem [benchchem.com]
- 2. This compound | C13H20N2O2 | CID 185469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Essential Safety and Logistical Information for Handling Saletamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment (PPE) and safety procedures for handling Saletamide in a laboratory setting. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols. The information provided herein is for informational purposes and should be supplemented by a comprehensive risk assessment for any specific experimental procedure.
Immediate Safety and Hazard Information
This compound, also known as Salethamide, is classified as a non-steroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic[1]. While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as Acetamide are suspected of causing cancer[2][3]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may have similar hazardous properties.
Potential Hazards:
-
Carcinogenicity: Suspected carcinogen.
-
Inhalation: May be harmful if inhaled.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or Butyl rubber gloves (double-gloving recommended) | Prevents skin contact with the chemical. |
| Body Protection | Disposable Tyvek chemical safety suit or a lab coat worn over long-sleeved clothing | Protects skin from splashes and contamination. |
| Eye Protection | Full-coverage safety glasses with side shields or a face shield | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) or use of a chemical fume hood | Prevents inhalation of airborne particles. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: Handling and Weighing this compound
This protocol outlines the steps for safely weighing solid this compound powder.
Materials:
-
This compound (solid powder)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and certified.
-
Don all required PPE as specified in the table above.
-
Decontaminate the work surface within the fume hood.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Avoid generating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Once the desired weight is achieved, securely close the stock container.
-
-
Post-Weighing:
-
Carefully transfer the weighed this compound to the designated vessel for your experiment.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Dispose of the weighing paper/boat in the designated solid hazardous waste container.
-
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.
-
Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The empty container should then be disposed of according to institutional policy.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for handling this compound safely.
Caption: Workflow for Safe Handling of this compound.
Caption: Disposal Plan for this compound Waste Streams.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
